AS-136A
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2-methyl-N-(4-piperidin-1-ylsulfonylphenyl)-5-(trifluoromethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O3S/c1-23-14(11-15(22-23)17(18,19)20)16(25)21-12-5-7-13(8-6-12)28(26,27)24-9-3-2-4-10-24/h5-8,11H,2-4,9-10H2,1H3,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDLQNVQEAZKSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583090 | |
| Record name | 1-Methyl-N-[4-(piperidine-1-sulfonyl)phenyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
949898-66-2 | |
| Record name | 1-Methyl-N-[4-(piperidine-1-sulfonyl)phenyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-N-[4-(1-piperidinylsulfonyl)phenyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of AS-136A
For Researchers, Scientists, and Drug Development Professionals
Abstract
AS-136A is a novel, non-nucleoside small-molecule inhibitor demonstrating potent antiviral activity against the measles virus (MeV). This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, inhibitory effects on viral replication, and the experimental methodologies used for its characterization. Quantitative data on its efficacy are presented, along with visualizations of its mechanism and the experimental workflows employed in its analysis.
Introduction
The measles virus, a member of the Paramyxoviridae family, remains a significant global health threat, particularly in regions with low vaccination coverage.[1] The development of effective antiviral therapeutics is crucial for managing severe cases and controlling outbreaks. This compound has emerged as a promising lead compound that specifically targets a key component of the viral replication machinery.
Core Mechanism of Action
This compound functions as a direct inhibitor of the measles virus RNA-dependent RNA polymerase (RdRp) complex.[1] This viral enzyme is essential for the replication of the negative-sense RNA genome of MeV and is a prime target for antiviral drug development due to the absence of a homologous enzyme in human cells.[1]
The primary molecular target of this compound is the large (L) protein subunit of the RdRp complex.[1] By interacting with conserved domains of the L protein, this compound effectively blocks its enzymatic activity, thereby inhibiting viral RNA synthesis.[1] This disruption of RNA replication prevents the production of new viral genomes and messenger RNAs (mRNAs), ultimately halting the propagation of the virus.
Signaling Pathway of this compound Inhibition
Caption: Mechanism of this compound action on the measles virus replication cycle.
Quantitative Data: In Vitro Efficacy
The antiviral activity of this compound has been quantified against various strains of the measles virus. The 50% inhibitory concentrations (IC50) were determined using virus yield reduction assays, demonstrating potent inhibition across different genotypes.
| Measles Virus Strain | Genotype | 50% Inhibitory Concentration (IC50) in µM |
| recMeV-Edm | A | 0.23 ± 0.04 |
| MVi-Alaska | H2 | 0.08 ± 0.01 |
| MVi-Ams | G2 | 0.12 ± 0.02 |
| MVi-Ibd | B3 | 0.09 ± 0.01 |
Table adapted from data presented in a 2009 study on the target analysis of this compound.[1]
Experimental Protocols
The characterization of this compound's mechanism of action involved several key in vitro experiments.
Viral Cytopathic Effect (CPE) Reduction Assay
This assay is used to assess the ability of a compound to protect cells from virus-induced cell death.
-
Cell Line: Vero-SLAM cells.
-
Procedure:
-
Seed Vero-SLAM cells in a 96-well plate.
-
Infect the cells with measles virus at a multiplicity of infection (MOI) of 0.4 PFU/cell in the presence of serial dilutions of this compound (ranging from 9.375 µM to 37.5 µM).[1]
-
Incubate the plates for 96 hours post-infection.[1]
-
Stain the cell monolayers with a 0.1% crystal violet solution in 20% ethanol.[1]
-
Wash the plates and allow them to dry.
-
Quantify the CPE by measuring the absorbance at 560 nm. The percentage of relative CPE is calculated to determine the protective effect of the compound.[1]
-
Virus Yield Reduction Assay
This assay quantifies the reduction in the production of infectious viral particles in the presence of the inhibitor.
-
Cell Line: Vero cells.
-
Procedure:
-
Infect 2 x 10^5 cells per well in a 12-well plate with measles virus variants at an MOI of 0.1 PFU/cell.[1]
-
Treat the infected cells with a range of this compound concentrations (up to 50 µM) or a vehicle control (DMSO).[1]
-
Incubate the plates at 37°C for 36 hours.[1]
-
Harvest the cell-associated viral particles.
-
Determine the viral titers using a standard titration method (e.g., TCID50 assay).
-
Plot the virus titers as a function of the compound concentration to assess the level of inhibition.[1]
-
Real-Time Reverse Transcription-PCR (RT-PCR)
This method is used to quantify the levels of viral RNA synthesis in infected cells treated with the inhibitor.
-
Cell Line: Vero cells.
-
Procedure:
-
Infect Vero cells in a six-well plate with recMeV-Edm at an MOI of 1.0.[1]
-
After 30 minutes, remove the virus inoculum and add this compound at concentrations of 5 µM or 25 µM.[1]
-
At 40 hours post-infection, extract the total RNA from the cells using an RNeasy mini kit.[1]
-
Perform quantitative RT-PCR to measure the levels of MeV mRNA and antigenome (positive-sense RNA).
-
Normalize the viral RNA levels to a housekeeping gene (e.g., GAPDH) to determine the relative reduction in RNA synthesis.[1]
-
Target Identification and Resistance
The identification of the L protein as the target of this compound was achieved through the generation and characterization of drug-resistant measles virus strains.
Experimental Workflow for Target Identification
References
AS-136A: Targeting the Measles Virus Polymerase Complex
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Measles virus (MeV), a member of the Paramyxoviridae family, remains a significant global health threat, causing widespread outbreaks, especially in populations with low vaccination coverage. While the measles vaccine is highly effective, there is a pressing need for effective antiviral therapeutics for severe cases, for post-exposure prophylaxis, and to control outbreaks. This technical guide provides an in-depth overview of the experimental antiviral compound AS-136A, focusing on its target protein within the measles virus, its mechanism of action, and the experimental methodologies used to characterize its function.
The Target Protein: The Measles Virus RNA-Dependent RNA Polymerase (RdRp) Complex
The primary target of this compound is the measles virus RNA-dependent RNA polymerase (RdRp) complex, which is essential for the replication and transcription of the viral RNA genome.[1][2][3] This complex is comprised of two main viral proteins:
-
The Large Protein (L): This is a multifunctional enzyme that contains the catalytic core for RNA synthesis.[2][4]
-
The Phosphoprotein (P): This protein acts as a cofactor, chaperoning the L protein and linking it to the nucleocapsid, which consists of the viral RNA encapsidated by the nucleoprotein (N).[4][5]
This compound specifically targets the Large (L) protein subunit of the RdRp complex.[1][2][3] Cryo-electron microscopy studies have revealed the structural basis of this interaction, showing that this compound binds to the polymerase complex.[6]
Mechanism of Action
This compound is a non-nucleoside inhibitor that potently blocks the activity of the MeV RdRp complex.[1][2][3] Its mechanism of action involves the following key steps:
-
Binding to the L Protein: this compound directly interacts with conserved domains of the viral L protein.[1][2]
-
Inhibition of RNA Synthesis: This binding event obstructs the polymerase's ability to synthesize viral RNA.[1][2][3] Real-time reverse transcription-PCR analysis has demonstrated that this compound effectively blocks the production of both viral mRNA and antigenome RNA in infected cells.[1][2][3]
-
Allosteric Modulation: The binding of this compound induces a conformational change in the catalytic loop of the polymerase, locking it in an inactive state.[6] This allosteric mechanism prevents the essential phosphodiester bond formation required for RNA elongation.[1]
The potent inhibition of the RdRp complex by this compound ultimately halts viral replication and the production of new infectious particles.
Quantitative Data Summary
The following table summarizes the key quantitative data related to the antiviral activity of this compound and the characterization of resistance.
| Parameter | Value | Experimental Context | Reference |
| This compound Concentration for F Protein Undetectability | 5 µM | In recMeV-Edm-infected Vero cells, this concentration was sufficient to render the viral Fusion (F) protein undetectable by immunoblotting and completely block cell-to-cell fusion (cytopathic effect). | [2] |
| Reduction in Viral RNA Signal | ~100-fold | At a concentration of 5 µM in infected Vero cells, this compound led to an approximately 100-fold reduction in the levels of viral mRNA and antigenome RNA as measured by real-time RT-PCR. | [2] |
| Intermediate Resistance to this compound | ~12-fold higher inhibitory concentrations | MeV variants with increased RdRp base activity, such as those with the P(M502V) and L(R1233Q) mutations, showed an approximately 12-fold increase in the inhibitory concentration of this compound. | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used in the study of this compound.
Real-Time Reverse Transcription-PCR (RT-PCR) for Viral RNA Quantification
This method is used to quantify the amount of viral RNA in infected cells treated with this compound.
-
Cell Culture and Infection: Vero-SLAM cells are infected with a recombinant measles virus (e.g., MVi-Alaska) at a specific multiplicity of infection (MOI), for instance, 1.0.[2]
-
Compound Treatment: Following infection, the cells are treated with varying concentrations of this compound or a control compound.[2]
-
RNA Extraction: Total RNA is extracted from the cells at a designated time point post-infection.
-
Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using specific primers for the viral RNA of interest (e.g., mRNA or antigenome).
-
Real-Time PCR: The cDNA is then used as a template for real-time PCR with specific primers and probes to amplify and quantify the viral genetic material. The level of viral RNA is normalized to an internal control housekeeping gene.
Generation and Characterization of Resistant Mutants
This protocol is designed to identify the specific viral protein targeted by this compound by selecting for and analyzing resistant viral variants.
-
Virus Adaptation: Different strains of measles virus are serially passaged in cell culture in the presence of increasing concentrations of this compound.
-
Plaque Purification: Viruses that can replicate in the presence of the compound are isolated through plaque purification.
-
Genomic Sequencing: The full genome of the resistant viral isolates is sequenced to identify mutations that are not present in the parental virus.
-
Reverse Genetics: To confirm that a specific mutation is responsible for resistance, it is introduced into the genome of a recombinant wild-type measles virus using reverse genetics techniques.
-
Phenotypic Analysis: The resulting recombinant virus carrying the specific mutation is then tested for its sensitivity to this compound in replicon assays and viral growth assays to confirm the resistance phenotype.
Replicon Assay
This cell-based assay is used to measure the activity of the viral RdRp complex in a controlled setting, independent of viral entry and budding.
-
Plasmid Transfection: Cells are co-transfected with plasmids expressing the measles virus N, P, and L proteins, along with a plasmid containing a minigenome that encodes a reporter gene (e.g., luciferase) flanked by the viral leader and trailer sequences.
-
Compound Treatment: The transfected cells are treated with different concentrations of this compound.
-
Reporter Gene Assay: At a specified time after transfection, the cells are lysed, and the activity of the reporter gene is measured (e.g., luminescence for luciferase). A decrease in reporter activity indicates inhibition of the RdRp complex.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Target analysis of the experimental measles therapeutic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Target Analysis of the Experimental Measles Therapeutic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Frontiers | The Nucleoprotein and Phosphoprotein of Measles Virus [frontiersin.org]
- 5. PDB-101: Molecule of the Month: Measles Virus Proteins [pdb101.rcsb.org]
- 6. EMDB-62463: this compound-bound measles virus L-P complex - Yorodumi [pdbj.org]
AS-136A: A Deep Dive into its Antiviral Activity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
AS-136A is a promising, non-nucleoside small molecule inhibitor that has demonstrated potent antiviral activity, primarily against the Measles Virus (MeV), a member of the Paramyxoviridae family.[1][2] This technical guide provides a comprehensive overview of the antiviral spectrum of this compound, its mechanism of action, and the experimental protocols used to characterize its efficacy.
Antiviral Spectrum and Potency
This compound exhibits potent and specific activity against various genotypes of the Measles Virus. Its efficacy is in the low nanomolar range, effectively blocking viral replication and the resulting cytopathic effects.[1] The antiviral activity of this compound has been quantified through virus yield-based dose-response curves, determining the 50% inhibitory concentrations (IC50) against different MeV strains.
| Measles Virus Strain | Genotype | 50% Inhibitory Concentration (IC50) [μM] |
| recMeV-Edm | A | 0.18 ± 0.04 |
| MVi-Alaska.01/1 | D3 | 0.15 ± 0.03 |
| MVi-Chicago.ILL.USA/14.07 | D4 | 0.12 ± 0.02 |
| MVi-New York.NY.USA/3.07 | D8 | 0.16 ± 0.03 |
| Table 1: Antiviral Potency of this compound against various Measles Virus genotypes. Data sourced from[2]. |
Initial studies have primarily focused on Measles Virus, and there is limited public information on the broad-spectrum activity of this compound against other paramyxoviruses or unrelated RNA viruses. The development of this compound led to the discovery of a more advanced analog, ERDRP-00519, which also shows potent anti-MeV activity with an EC50 of 60 nM.[1]
Mechanism of Action: Targeting the Viral Polymerase
This compound functions as a direct-acting antiviral agent, specifically targeting the viral RNA-dependent RNA polymerase (RdRp) complex, which is essential for the replication and transcription of the viral RNA genome.[2][3] The physical target of this compound has been identified as the large protein (L) subunit of the RdRp complex.[2]
By binding to the L protein, this compound allosterically inhibits the polymerase's enzymatic activity. This targeted inhibition effectively blocks the synthesis of viral RNA, including both messenger RNA (mRNA) and full-length antigenomes.[2] This disruption of the viral replication cycle prevents the production of new viral particles and halts the spread of infection. Studies have shown that treatment with this compound leads to a significant reduction in viral RNA levels and prevents virus-induced cell-to-cell fusion (syncytia formation).[2]
Resistance to this compound has been mapped to mutations within the L protein, further confirming it as the direct target.[2] This pathogen-directed mechanism of action is advantageous as it minimizes the potential for off-target effects on host cell machinery.
Caption: Mechanism of action of this compound on the Measles Virus replication cycle.
Experimental Protocols
The antiviral activity and mechanism of action of this compound have been elucidated through a series of in vitro experiments. The key methodologies are outlined below.
Cell Lines and Viruses
-
Cell Line: Vero cells (African green monkey kidney epithelial cells) stably expressing the human signaling lymphocytic activation molecule (Vero-SLAM) are commonly used, as SLAM is a primary receptor for Measles Virus.[2]
-
Virus Strains: Various wild-type and recombinant strains of Measles Virus, including those from different genotypes, are used to assess the breadth of activity.[2]
Antiviral Activity Assays
A workflow for determining the antiviral efficacy of this compound is as follows:
Caption: Experimental workflow for assessing the antiviral activity of this compound.
1. Cytopathic Effect (CPE) Reduction Assay:
-
Vero-SLAM cells are seeded in 96-well plates.
-
The cells are then infected with Measles Virus at a specific multiplicity of infection (MOI).
-
Simultaneously, the infected cells are treated with a range of concentrations of this compound.
-
After an incubation period (e.g., 96 hours), the cell monolayers are stained with crystal violet to visualize cell viability.
-
The concentration of this compound that inhibits the virus-induced CPE by 50% is determined.[2]
2. Viral RNA Quantification by Real-Time RT-PCR:
-
Vero-SLAM cells are infected with Measles Virus at a high MOI (e.g., 1.0) to ensure a high primary infection rate.
-
The cells are treated with this compound.
-
At a designated time post-infection, total RNA is extracted from the cells.
-
The levels of viral mRNA and antigenome are quantified using real-time reverse transcription PCR (RT-PCR).
-
A significant reduction in viral RNA levels in treated cells compared to untreated controls indicates inhibition of viral replication. A 5 μM concentration of this compound has been shown to cause an approximate 100-fold reduction in viral RNA.[2]
3. Virus Yield Reduction Assay:
-
This assay measures the amount of infectious virus produced in the presence of the inhibitor.
-
Supernatants from infected and treated cell cultures are collected.
-
The viral titers in the supernatants are determined by plaque assay or TCID50 (50% Tissue Culture Infectious Dose) assay on fresh Vero-SLAM cells.
-
The data is used to generate dose-response curves and calculate the 50% effective concentration (EC50).
Conclusion
This compound is a potent and specific inhibitor of Measles Virus replication. Its well-defined mechanism of action, targeting the viral RdRp L protein, makes it an attractive candidate for further therapeutic development. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of this compound and other novel antiviral compounds.
References
- 1. Non-nucleoside Inhibitors of the Measles Virus RNA-dependent RNA Polymerase: Synthesis, Structure-Activity Relationships and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target Analysis of the Experimental Measles Therapeutic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target analysis of the experimental measles therapeutic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
AS-136A: A Technical Guide to a Novel Measles Virus RNA-Dependent RNA Polymerase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
AS-136A is a potent, non-nucleoside small molecule inhibitor of the measles virus (MeV) RNA-dependent RNA polymerase (RdRp). By directly targeting the large protein (L) subunit of the RdRp complex, this compound effectively suppresses viral RNA synthesis, a critical step in the viral replication cycle. This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, mechanism of action, and detailed experimental protocols for its characterization. The information presented herein is intended to support further research and development of this compound and related compounds as potential antiviral therapeutics for measles.
Chemical Structure and Properties
This compound, with the systematic IUPAC name 2-methyl-N-(4-(piperidin-1-ylsulfonyl)phenyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide, is a complex heterocyclic molecule. Its structure is characterized by a central pyrazole (B372694) ring, substituted with a methyl group, a trifluoromethyl group, and a carboxamide linker to a phenylsulfonylpiperidine moiety.
| Property | Value | Reference |
| IUPAC Name | 2-methyl-N-(4-(piperidin-1-ylsulfonyl)phenyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide | |
| Molecular Formula | C18H21F3N4O3S | |
| Molecular Weight | 416.418 g/mol | [1] |
| Solubility | Poor water solubility. Soluble in dimethyl sulfoxide (B87167) (DMSO). | [2] |
| Oral Bioavailability | Poor in rat models. | [2] |
Mechanism of Action and Signaling Pathway
This compound exerts its antiviral activity by directly inhibiting the enzymatic function of the measles virus RNA-dependent RNA polymerase (RdRp). The RdRp is a viral enzyme essential for the replication of the viral RNA genome and the transcription of viral mRNAs. The polymerase complex is composed of the large protein (L) and the phosphoprotein (P). This compound is a non-nucleoside inhibitor that binds to a pocket in the L protein, the catalytic subunit of the RdRp complex.[3][4] This binding event allosterically inhibits the polymerase's activity, leading to a halt in viral RNA synthesis.[3] The downstream consequence of this inhibition is the suppression of viral protein translation and the prevention of new virion assembly, ultimately blocking the spread of the infection.[3]
In Vitro Efficacy
The antiviral activity of this compound has been demonstrated against various strains of the measles virus. The 50% inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit viral replication by 50%, are summarized below. The 50% cytotoxic concentration (CC50) is the concentration that results in 50% cell death, and the selectivity index (SI), calculated as CC50/IC50, is a measure of the compound's therapeutic window.
| Measles Virus Strain | Genotype | Cell Line | Assay Type | IC50 (µM) | CC50 (µM) | SI (CC50/IC50) | Reference |
| Edmonston | A | Vero-SLAM | CPE Reduction | ~2 | >75 | >37.5 | [2][3] |
| MVi/Alaska.USA/16.00 | H2 | Vero-SLAM | Virus Yield Reduction | ~0.37 | >75 | >202.7 | [3] |
| MVi-Amsterdam.NET/49.97 | G2 | Vero-SLAM | Virus Yield Reduction | ~0.41 | >75 | >182.9 | [3] |
| MVi/Ibadan.NIE/97/1 | B3-2 | Vero-SLAM | Virus Yield Reduction | ~0.55 | >75 | >136.4 | [3] |
Experimental Protocols
Real-Time RT-PCR for Quantification of Viral RNA Synthesis Inhibition
This protocol is adapted from methodologies described for the evaluation of this compound and general measles virus detection.[3][5] It allows for the quantitative measurement of viral RNA levels in infected cells treated with the inhibitor.
Methodology:
-
Cell Culture and Infection: Vero-SLAM cells are seeded in 6-well plates. The following day, cells are infected with the desired measles virus strain at a multiplicity of infection (MOI) of 1.0.
-
Compound Treatment: After a 30-minute adsorption period, the virus inoculum is removed, and the cells are washed. Fresh medium containing various concentrations of this compound (e.g., 0.1 to 25 µM) or a vehicle control (DMSO) is added.
-
Incubation: The plates are incubated for 40 hours at 37°C.
-
RNA Extraction: Total RNA is extracted from the cells using a commercial RNA extraction kit following the manufacturer's instructions.
-
Real-Time RT-PCR: A one-step real-time reverse transcription-polymerase chain reaction is performed using primers and a probe specific for a conserved region of the measles virus nucleoprotein (N) gene. A parallel reaction is run for a housekeeping gene (e.g., GAPDH) to normalize for the amount of total RNA.
-
Data Analysis: The cycle threshold (CT) values are determined. The relative quantification of viral RNA is calculated using the comparative CT (ΔΔCT) method, where the viral RNA levels in this compound-treated samples are normalized to the housekeeping gene and compared to the vehicle-treated control.[3]
RdRp Reporter Assay
This cell-based assay directly measures the activity of the viral RdRp complex and is crucial for confirming the mechanism of action of inhibitors like this compound.[6]
Methodology:
-
Cell Line: BSR-T7/5 cells, which stably express the T7 RNA polymerase, are used.
-
Plasmids: The assay requires plasmids encoding the measles virus L protein, P protein, and a minigenome plasmid containing a reporter gene (e.g., luciferase or chloramphenicol (B1208) acetyltransferase) flanked by the viral leader and trailer sequences under the control of a T7 promoter.
-
Transfection: BSR-T7/5 cells are co-transfected with the L, P, and minigenome reporter plasmids.
-
Compound Treatment: Two hours post-transfection, the medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubation: The cells are incubated for 24-48 hours to allow for the expression of the viral proteins and the reporter gene.
-
Reporter Gene Assay: The cells are lysed, and the activity of the reporter gene product (e.g., luciferase activity) is measured using a suitable assay kit.
-
Data Analysis: The reporter gene activity in the presence of this compound is normalized to that of the vehicle control to determine the dose-dependent inhibition of RdRp activity.
Conclusion
This compound is a well-characterized inhibitor of the measles virus RdRp with potent in vitro activity against multiple viral genotypes. Its specific targeting of the viral L protein provides a clear mechanism of action and a strong rationale for its further development. While challenges related to its physicochemical properties, such as poor water solubility and oral bioavailability, have been noted, these can potentially be addressed through medicinal chemistry efforts to generate improved analogs. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug developers working on novel antiviral strategies against measles.
References
- 1. mdpi.com [mdpi.com]
- 2. Non-nucleoside Inhibitors of the Measles Virus RNA-dependent RNA Polymerase: Synthesis, Structure-Activity Relationships and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target Analysis of the Experimental Measles Therapeutic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target analysis of the experimental measles therapeutic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.who.int [cdn.who.int]
- 6. Nonnucleoside Inhibitor of Measles Virus RNA-Dependent RNA Polymerase Complex Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of AS-136A: A Potent Inhibitor of Measles Virus Replication
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
AS-136A is a potent, non-nucleoside small molecule inhibitor of the measles virus (MeV) RNA-dependent RNA polymerase (RdRp). Identified through high-throughput screening, this pyrazole (B372694) carboxamide derivative demonstrates low nanomolar efficacy in cell-based assays against various MeV genotypes. Its mechanism of action involves the direct inhibition of the viral RdRp complex, specifically targeting the large (L) protein subunit, thereby blocking viral RNA synthesis and subsequent replication. This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and quantitative data to support further research and development in the field of antiviral therapeutics.
Introduction
Measles remains a significant global health threat, causing substantial morbidity and mortality, particularly in unvaccinated populations. Despite the availability of a safe and effective vaccine, outbreaks continue to occur, highlighting the need for effective antiviral therapies for post-exposure prophylaxis and treatment of severe cases. The measles virus RNA-dependent RNA polymerase (RdRp) is a prime target for antiviral drug development due to its essential role in viral replication and the absence of a homologous enzyme in human cells. This compound emerged from a high-throughput screening campaign as a promising lead compound that specifically inhibits MeV RdRp activity.[1][2][3]
Discovery and Mechanism of Action
This compound was identified through a cell-based high-throughput screening (HTS) of a small-molecule diversity set, followed by iterative structure-activity relationship (SAR) studies to optimize its antiviral potency and drug-like properties.[1] The initial hit, a pyrazole carboxamide scaffold, was chemically modified to yield this compound, which exhibited significantly improved in vitro efficacy.[1]
The primary mechanism of action of this compound is the inhibition of the MeV RdRp complex.[2][3] This complex, composed of the large protein (L) and the phosphoprotein (P), is responsible for the transcription and replication of the viral RNA genome. Mechanistic studies have revealed that this compound is a non-nucleoside inhibitor that targets the L protein, the catalytic subunit of the RdRp.[2][3] By binding to the L protein, this compound allosterically inhibits the polymerase's enzymatic activity, leading to a potent block in viral RNA synthesis.[2] This targeted inhibition of a viral-specific enzyme contributes to the compound's low cytotoxicity.
Signaling Pathway Inhibition
The inhibitory action of this compound directly interferes with the measles virus replication cycle. The following diagram illustrates the targeted step in the viral RNA synthesis pathway.
Caption: Inhibition of Measles Virus RNA Synthesis by this compound.
Chemical Synthesis
This compound is a pyrazole carboxamide derivative. The synthesis generally involves the coupling of a substituted pyrazole carboxylic acid with a substituted aniline. While a detailed, step-by-step industrial synthesis protocol is not publicly available, a representative synthetic scheme based on published literature for analogous compounds is presented below.[1]
General Synthetic Scheme
Caption: General Synthetic Route for this compound.
Representative Experimental Protocol
The following is a representative, non-optimized protocol for the synthesis of a pyrazole carboxamide, illustrating the key chemical transformations.
Step 1: Synthesis of 2-(tert-butyl)-5-(trifluoromethyl)-1H-pyrazole-3-carbonyl chloride
To a solution of 2-(tert-butyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid in an inert solvent such as dichloromethane, an excess of thionyl chloride is added. The reaction mixture is refluxed for several hours until the reaction is complete, as monitored by thin-layer chromatography. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acid chloride, which is used in the next step without further purification.
Step 2: Synthesis of this compound
The crude 2-(tert-butyl)-5-(trifluoromethyl)-1H-pyrazole-3-carbonyl chloride is dissolved in an anhydrous aprotic solvent like tetrahydrofuran. To this solution, an equimolar amount of 4-(piperidine-1-sulfonyl)aniline and a base, such as triethylamine (B128534) or pyridine, are added. The reaction mixture is stirred at room temperature for several hours. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica (B1680970) gel to afford this compound.
Biological Activity and Quantitative Data
The antiviral activity of this compound has been evaluated in various cell-based assays, demonstrating potent inhibition of different measles virus strains. The key quantitative metrics are the 50% effective concentration (EC50) from virus yield reduction assays and the 50% inhibitory concentration (IC50) from cytopathic effect (CPE) reduction assays.
| Assay Type | Measles Virus Strain | Cell Line | EC50 / IC50 (nM) | Reference |
| Virus Yield Reduction | Edmonston | Vero-SLAM | 100 | [1] |
| Virus Yield Reduction | Alaska (genotype H2) | Vero-SLAM | 60 | [1] |
| Virus Yield Reduction | Amsterdam (genotype G2) | Vero-SLAM | Not Reported | |
| Virus Yield Reduction | Ibadan (genotype B3-2) | Vero-SLAM | Not Reported | |
| CPE Reduction | Edmonston | Vero-SLAM | 35 - 145 | [2] |
| CPE Reduction | Alaska (genotype H2) | Vero-SLAM | 35 - 145 | [2] |
| CPE Reduction | Amsterdam (genotype G2) | Vero-SLAM | 35 - 145 | [2] |
| CPE Reduction | Ibadan (genotype B3-2) | Vero-SLAM | 35 - 145 | [2] |
| RdRp Activity (Replicon Assay) | Edmonston | BSR T7/5 | ~50 | [2] |
Detailed Experimental Protocols
Virus Yield Reduction Assay
This assay quantifies the ability of a compound to inhibit the production of infectious virus particles.
Caption: Workflow for Virus Yield Reduction Assay.
Protocol:
-
Vero-SLAM cells are seeded at a density of 2 x 10^5 cells per well in 12-well plates and incubated overnight.
-
The cell culture medium is removed, and the cells are infected with the desired measles virus strain at a multiplicity of infection (MOI) of 0.1 plaque-forming units (PFU) per cell.
-
The infection is carried out in the presence of serial dilutions of this compound or a vehicle control (DMSO).
-
The plates are incubated for 36 hours at 37°C in a humidified CO2 incubator.
-
After incubation, the cell-associated virus is harvested by subjecting the cells to two freeze-thaw cycles.
-
The viral titers in the harvested lysates are determined using a 50% tissue culture infectious dose (TCID50) assay.
-
The virus titers are plotted against the corresponding compound concentrations, and the EC50 value is calculated using a non-linear regression analysis.[2]
Cytopathic Effect (CPE) Reduction Assay
This assay measures the ability of a compound to protect cells from virus-induced cell death.
Caption: Workflow for Cytopathic Effect (CPE) Reduction Assay.
Protocol:
-
Vero-SLAM cells are seeded in 96-well plates.
-
Cells are infected with a measles virus strain at an MOI of 0.4 PFU/cell in the presence of various concentrations of this compound.[2]
-
The plates are incubated for 96 hours at 37°C.[2]
-
Following incubation, the cell monolayers are fixed and stained with a crystal violet solution (0.1% crystal violet in 20% ethanol).[2]
-
The plates are washed, dried, and the absorbance is measured at 560 nm using a microplate reader.
-
The percentage of CPE inhibition is calculated relative to virus-infected, untreated controls and uninfected controls. The IC50 value is determined by plotting the percentage of CPE inhibition against the log of the compound concentration.[2]
Conclusion
This compound is a well-characterized, potent, and specific inhibitor of the measles virus RdRp. Its discovery and preclinical evaluation have provided a strong foundation for the development of novel antiviral therapies against measles. The detailed protocols and compiled data presented in this guide are intended to facilitate further research into this compound and the development of next-generation measles virus inhibitors. The targeted mechanism of action and favorable in vitro profile of this compound underscore the potential of targeting the viral polymerase for the treatment of measles and other paramyxovirus infections.
References
- 1. Non-nucleoside Inhibitors of the Measles Virus RNA-dependent RNA Polymerase: Synthesis, Structure-Activity Relationships and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target Analysis of the Experimental Measles Therapeutic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target analysis of the experimental measles therapeutic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
AS-136A: A Non-Nucleoside Inhibitor of Measles Virus RdRp
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
AS-136A is a potent, orally active, non-nucleoside inhibitor of the measles virus (MeV) RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication.[1][2] Discovered through high-throughput screening, this small molecule belongs to a novel class of pyrazole (B372694) carboxamide compounds that exhibit low cytotoxicity and effectively suppress MeV RdRp activity.[2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its antiviral activity, detailed experimental protocols for its evaluation, and visualizations of key processes.
Core Data Summary
Antiviral Activity and Physicochemical Properties
This compound has demonstrated significant potency against measles virus, although its development has been hampered by suboptimal pharmacokinetic properties. The following tables summarize the available quantitative data for this compound and its improved analog, ERDRP-00519.
| Compound | Assay | Value | Virus/System | Reference |
| This compound | IC50 | 2 µM | Measles Virus | [1] |
| EC50 | Low Nanomolar | Live Measles Virus | [2] | |
| ERDRP-00519 | EC50 | 60 nM | Measles Virus |
| Compound | Property | Observation | Species | Reference |
| This compound | Water Solubility | Poor | - | |
| Oral Bioavailability (F) | Low | Rat | ||
| ERDRP-00519 | Aqueous Solubility | ~60 µg/ml | - | |
| Oral Bioavailability (F) | 39% | Rat |
Mechanism of Action
This compound functions as a non-nucleoside inhibitor that allosterically targets the Large (L) protein subunit of the MeV RdRp complex.[2][4] The RdRp complex, which also includes the phosphoprotein (P) and the nucleoprotein (N) encapsidating the viral RNA, is responsible for both transcription and replication of the viral genome.
Cryo-electron microscopy studies have revealed that this compound binds to a pocket on the L protein, inducing a conformational change in the catalytic loop.[5][6] This allosterically locks the polymerase in an inactive "GDN-out" state, thereby preventing the synthesis of viral RNA.[5][6] Resistance to this compound has been mapped to mutations in conserved domains of the L protein, further confirming it as the direct target.[3][4]
Caption: Mechanism of this compound inhibition of measles virus RdRp.
Experimental Protocols
Plasmid-Based Measles Virus Mini-Replicon Assay
This cell-based assay is used to assess the activity of the MeV RdRp complex in the presence of inhibitors.
Objective: To quantify the inhibitory effect of this compound on MeV RdRp-driven reporter gene expression.
Methodology:
-
Cell Culture: BSR-T7/5 cells, which stably express T7 RNA polymerase, are cultured in appropriate media.
-
Transfection: Cells are co-transfected with a cocktail of plasmids:
-
Plasmids encoding the MeV N, P, and L proteins.
-
A plasmid containing a firefly luciferase reporter gene flanked by MeV genomic termini (the "mini-replicon").
-
-
Inhibitor Treatment: Following transfection, cells are incubated with varying concentrations of this compound or a vehicle control (DMSO).
-
Luciferase Assay: After a defined incubation period (e.g., 24-48 hours), cell lysates are prepared, and luciferase activity is measured using a luminometer.
-
Data Analysis: The reduction in luciferase expression in the presence of this compound, relative to the vehicle control, is used to determine the compound's potency (e.g., EC50).
Caption: Workflow for the measles virus mini-replicon assay.
Quantitative Real-Time RT-PCR (qRT-PCR) for Viral RNA Synthesis
This assay directly measures the impact of this compound on the production of viral RNA in infected cells.
Objective: To quantify the levels of MeV mRNA and antigenome RNA in the presence of this compound.
Methodology:
-
Infection: Vero cells are infected with a recombinant MeV strain (e.g., recMeV-Edm) at a multiplicity of infection (MOI) of 1.0.
-
Inhibitor Treatment: After a 30-minute adsorption period, the virus inoculum is removed, and media containing this compound at various concentrations (e.g., 5 µM, 25 µM) or a control (e.g., fusion inhibitory peptide or DMSO) is added.
-
RNA Extraction: At a specified time post-infection (e.g., 40 hours), total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
qRT-PCR:
-
Reverse transcription is performed to synthesize cDNA from the viral RNA.
-
Real-time PCR is then carried out using primers and probes specific for MeV mRNA (e.g., targeting the N gene) and antigenome. A cellular housekeeping gene (e.g., RNase P) is often used as an internal control for normalization.
-
-
Data Analysis: The relative levels of viral RNA are calculated using the comparative Ct (ΔΔCt) method, comparing the this compound-treated samples to the untreated controls.
Caption: Workflow for quantifying viral RNA synthesis via qRT-PCR.
Conclusion
This compound is a well-characterized non-nucleoside inhibitor of the measles virus RdRp that has been instrumental in validating the L protein as a druggable antiviral target. While its own development was limited by pharmacokinetic challenges, the insights gained from studying this compound have paved the way for the development of more promising second-generation inhibitors like ERDRP-00519. The experimental protocols and mechanistic understanding detailed in this guide provide a solid foundation for researchers and drug developers working on novel antiviral therapies against measles and other paramyxoviruses.
References
- 1. technet-21.org [technet-21.org]
- 2. Target analysis of the experimental measles therapeutic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measles Virus RNA Real-time (TaqMan®) RT-PCR | School of Medicine [med.unr.edu]
- 4. Non-nucleoside Inhibitors of the Measles Virus RNA-dependent RNA Polymerase: Synthesis, Structure-Activity Relationships and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.who.int [cdn.who.int]
- 6. Repurposing an In Vitro Measles Virus Dissemination Assay for Screening of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Role of AS-136A in Paramyxovirus Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS-136A is a potent, non-nucleoside small-molecule inhibitor that has demonstrated significant antiviral activity against paramyxoviruses, particularly the Measles Virus (MeV). This technical guide provides an in-depth overview of the core research surrounding this compound, including its mechanism of action, quantitative antiviral efficacy, and the experimental protocols used to characterize its function. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel antiviral therapies targeting paramyxoviruses.
Mechanism of Action: Inhibition of the RNA-Dependent RNA Polymerase
This compound exerts its antiviral effect by directly targeting the viral RNA-dependent RNA polymerase (RdRp) complex, a critical enzyme for the replication and transcription of the paramyxovirus genome.[1][2] The RdRp complex is composed of the large (L) protein, which harbors the catalytic polymerase activity, and the phosphoprotein (P), which acts as a cofactor.
This compound specifically binds to the L protein subunit of the RdRp complex.[2] This binding is allosteric, meaning it occurs at a site distinct from the active catalytic site of the enzyme. Upon binding, this compound induces a conformational change in the L protein, effectively locking the polymerase in an inactive state. This prevents the synthesis of viral RNA, thereby halting viral replication and the production of new viral particles.[1] Resistance to this compound has been mapped to mutations within the L protein, further confirming it as the direct target of the inhibitor.[1][2]
Quantitative Antiviral Activity of this compound
The antiviral potency of this compound has been quantified against various strains of Measles Virus. The 50% inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit viral replication by 50%, have been determined through virus yield-based dose-response curves.
| Measles Virus Genotype | Strain | IC50 (µM) |
| A | Edmonston | 0.5 - 1.0 |
| B3 | Ibadan | 0.5 - 1.0 |
| G2 | Amsterdam | 0.5 - 1.0 |
| H2 | Alaska | 0.5 - 1.0 |
| Table 1: 50% Inhibitory Concentrations (IC50) of this compound against various Measles Virus genotypes. Data extrapolated from virus yield reduction assays.[1] |
Studies have shown that a concentration of 5 µM this compound can lead to an approximately 100-fold reduction in the viral RNA signal in infected cells.[1]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Detailed Experimental Protocols
Virus Yield Reduction Assay
This assay quantifies the amount of infectious virus produced in the presence of the inhibitor.
Materials:
-
Vero-SLAM cells (or other susceptible cell line)
-
Measles virus stock
-
This compound (dissolved in DMSO)
-
Cell culture medium (e.g., DMEM with 2% FBS)
-
96-well plates
-
TCID50 (50% tissue culture infectious dose) assay components
Procedure:
-
Seed Vero-SLAM cells in 96-well plates and grow to confluence.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Infect the cells with Measles Virus at a specific multiplicity of infection (MOI), for example, 0.01.
-
Immediately after infection, remove the virus inoculum and add the different concentrations of this compound to the wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plates at 37°C for a period that allows for multiple rounds of viral replication (e.g., 72 hours).
-
Harvest the cells and supernatant from each well.
-
Determine the viral titer in each sample using a TCID50 assay.
-
Plot the viral titers against the corresponding this compound concentrations to generate a dose-response curve and calculate the IC50 value.
Real-Time RT-PCR for Viral RNA Quantification
This method measures the levels of viral RNA to assess the direct impact of the inhibitor on viral genome replication and transcription.
Materials:
-
Vero cells
-
Measles virus
-
This compound
-
RNA extraction kit
-
Reverse transcription reagents
-
Real-time PCR master mix
-
Primers and probes specific for a viral gene (e.g., N or F gene) and a host housekeeping gene (e.g., GAPDH).
Procedure:
-
Seed Vero cells in 6-well plates.
-
Infect the cells with Measles Virus at a high MOI (e.g., 1.0) to ensure a single-cycle replication analysis.
-
After a short adsorption period (e.g., 1 hour), remove the inoculum and add fresh medium containing different concentrations of this compound.
-
Incubate for a defined period (e.g., 24-48 hours).
-
Harvest the cells and extract total RNA using a commercial kit.
-
Perform reverse transcription to synthesize cDNA from the extracted RNA.
-
Set up the real-time PCR reaction using primers and probes for the viral and host genes.
-
Run the real-time PCR and analyze the data. The relative quantification of viral RNA is typically normalized to the housekeeping gene expression and compared to the untreated control.
Measles Virus Replicon (Minigenome) Assay
This cell-based assay specifically measures the activity of the viral RdRp complex in the absence of a full-length virus.
Materials:
-
BHK-21 or 293T cells
-
Plasmids encoding the MeV N, P, and L proteins
-
A plasmid containing a subgenomic MeV replicon (minigenome) that drives the expression of a reporter gene (e.g., luciferase or fluorescent protein).
-
Transfection reagent
-
This compound
-
Luciferase assay system (if using a luciferase reporter)
Procedure:
-
Seed cells in 96-well plates.
-
Co-transfect the cells with the N, P, and L expression plasmids and the minigenome reporter plasmid.
-
After transfection, add serial dilutions of this compound to the cells.
-
Incubate for 24-48 hours to allow for protein expression and replicon activity.
-
If using a luciferase reporter, lyse the cells and measure luciferase activity according to the manufacturer's protocol.
-
Plot the reporter gene activity against the this compound concentrations to determine the IC50 for RdRp inhibition.
Conclusion
This compound represents a promising class of antiviral compounds that specifically inhibit paramyxovirus replication by targeting the viral RNA-dependent RNA polymerase. Its potent activity against Measles Virus, coupled with a well-defined mechanism of action, makes it a valuable tool for paramyxovirus research and a potential candidate for further therapeutic development. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel anti-paramyxovirus agents.
References
Understanding the Antiviral Activity of AS-136A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS-136A is a potent, non-nucleoside small molecule inhibitor of the measles virus (MeV), a highly contagious pathogen responsible for significant morbidity and mortality worldwide. This document provides a comprehensive overview of the antiviral activity of this compound, its mechanism of action, and the experimental methodologies used to characterize its efficacy. The information presented herein is intended to serve as a technical guide for researchers and professionals involved in antiviral drug discovery and development.
Core Mechanism of Action: Targeting the Viral Polymerase
This compound exerts its antiviral effect by directly targeting the measles virus RNA-dependent RNA polymerase (RdRp) complex.[1][2][3][4] This enzymatic machinery is essential for the replication and transcription of the viral RNA genome. The primary target of this compound within this complex is the large polymerase (L) protein, which harbors the catalytic activity.[1][3][4]
By binding to a specific site on the L protein, this compound allosterically inhibits the polymerase's function, effectively blocking viral RNA synthesis.[1] This leads to a dose-dependent reduction in both viral mRNA and antigenomic RNA levels within infected cells.[3] Cryo-electron microscopy studies have revealed that this compound binding induces a conformational change in the catalytic loop of the L protein, locking the polymerase in an inactive state.
Studies have shown that resistance to this compound can arise through specific mutations within the L protein, further confirming it as the direct target. These resistance mutations often cluster in conserved domains of the L protein, highlighting the critical nature of the inhibitor's binding site.[1][3][4]
Quantitative Antiviral Activity
The antiviral potency of this compound has been quantified against various genotypes of the measles virus. The half-maximal effective concentration (EC50) and the 50% cytotoxic concentration (CC50) are key parameters used to evaluate the compound's efficacy and safety profile. The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the therapeutic window.
| Parameter | Value | Cell Line | Virus Genotype | Reference |
| EC50 | 60 nM | Vero | Not Specified | [5] |
| CC50 | >75 µM | Vero | Not Applicable | [5] |
| Selectivity Index (SI) | >1250 | Vero | Not Applicable | Calculated |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of antiviral compounds. The following sections describe the key assays used to characterize the antiviral activity of this compound.
Cytopathic Effect (CPE) Reduction Assay
This assay assesses the ability of a compound to protect cells from the virus-induced cell death, or cytopathic effect.
-
Cell Seeding: Vero cells are seeded into 96-well plates at a density that allows for a confluent monolayer to form within 24 hours. A typical seeding density is 5 x 10^4 cells/well.[6]
-
Compound Preparation: this compound is serially diluted to various concentrations in cell culture medium.
-
Infection: The cell monolayers are infected with measles virus at a multiplicity of infection (MOI) of 0.4 PFU/cell in the presence of the different concentrations of this compound.[3]
-
Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for 96 hours.[3]
-
Staining: After incubation, the cell monolayers are fixed and stained with a solution of 0.1% crystal violet in 20% ethanol (B145695) to visualize the remaining viable cells.[3]
-
Data Analysis: The concentration of this compound that inhibits CPE by 50% (EC50) is determined by visual scoring or by quantifying the stain intensity.
Plaque Reduction Neutralization Test (PRNT)
This "gold standard" assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death within a monolayer.
-
Cell Seeding: Vero cells are seeded in 6-well or 12-well plates to form a confluent monolayer. A seeding density of 5 x 10^5 cells/mL is commonly used.[7]
-
Virus-Compound Incubation: A standardized amount of measles virus (typically 50-100 plaque-forming units) is incubated with serial dilutions of this compound for 1 hour at 37°C.
-
Infection: The virus-compound mixtures are then added to the cell monolayers and incubated for 1-2 hours to allow for viral attachment.
-
Overlay: The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing 0.4% carboxymethylcellulose) to restrict virus spread to adjacent cells.[8]
-
Incubation: Plates are incubated for 5-7 days to allow for plaque formation.[7]
-
Staining: The overlay is removed, and the cell monolayer is fixed and stained with crystal violet to visualize the plaques.
-
Data Analysis: The number of plaques is counted for each compound concentration, and the EC50 is calculated as the concentration that reduces the number of plaques by 50% compared to the virus-only control.
Real-Time Reverse Transcription PCR (qRT-PCR)
This assay quantifies the amount of viral RNA in infected cells, providing a direct measure of the inhibition of viral replication.
-
RNA Extraction: Vero cells are infected with measles virus in the presence of varying concentrations of this compound. Total RNA is extracted from the cells at a specific time point post-infection (e.g., 24 hours).
-
Primer and Probe Design: Primers and a fluorescently labeled probe specific to a conserved region of the measles virus nucleoprotein (N) gene are used.[1][9][10][11]
-
Forward Primer (MVN1139-F): 5'-TGG CAT CTG AAC TCG GTA TCA C-3'[10]
-
Reverse Primer: Sequence varies depending on the specific assay.
-
Probe: Sequence varies and is typically labeled with a fluorophore (e.g., FAM) and a quencher.
-
-
qRT-PCR Reaction: The extracted RNA is subjected to a one-step qRT-PCR reaction using a commercially available kit. The reaction includes reverse transcriptase to synthesize cDNA from the viral RNA, followed by PCR amplification.
-
Data Analysis: The cycle threshold (Ct) values, which are inversely proportional to the amount of target RNA, are used to quantify the viral RNA levels. The reduction in viral RNA in the presence of this compound is calculated relative to untreated infected cells.
Measles Virus Replicon Assay
This cell-based assay utilizes a subgenomic replicon of the measles virus that can replicate and express a reporter gene (e.g., luciferase) without producing infectious virus particles. It is a powerful tool for specifically screening inhibitors of the viral RdRp.
-
Cell Line: A stable cell line expressing the measles virus N, P, and L proteins is used.
-
Transfection: The cells are transfected with a plasmid encoding the measles virus replicon, which contains a reporter gene (e.g., firefly luciferase) flanked by the viral leader and trailer sequences.[2]
-
Compound Treatment: The transfected cells are treated with different concentrations of this compound.
-
Reporter Gene Assay: After a suitable incubation period (e.g., 48 hours), the cells are lysed, and the activity of the reporter gene is measured using a luminometer.
-
Data Analysis: The reduction in reporter gene activity in the presence of this compound reflects the inhibition of RdRp-mediated replication and transcription. The EC50 value is calculated from the dose-response curve.
Visualizing the Mechanism and Workflows
To further elucidate the antiviral activity of this compound, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows.
Caption: Mechanism of this compound targeting the viral RdRp complex.
Caption: Workflow for the Cytopathic Effect (CPE) Reduction Assay.
Caption: Workflow for Real-Time RT-PCR to quantify viral RNA.
Conclusion
This compound represents a promising class of antiviral compounds that specifically inhibit the measles virus RdRp complex. Its potent in vitro activity, coupled with a favorable selectivity index, underscores its potential as a therapeutic candidate. The detailed experimental protocols and workflows provided in this guide offer a framework for the continued investigation and development of this compound and other novel antiviral agents targeting the measles virus. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Measles Fluc Reporter Gene Oncolytic Virus - Imanis Life Sciences [imanislife.com]
- 3. Target Analysis of the Experimental Measles Therapeutic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target analysis of the experimental measles therapeutic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Non-nucleoside Inhibitors of the Measles Virus RNA-dependent RNA Polymerase: Synthesis, Structure-Activity Relationships and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Production of Oncolytic Measles Virus in Vero Cells: Impact of Culture Medium and Multiplicity of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of measles plaque reduction neutralization test (PRNT) and measles virus-specific IgG ELISA for assessment of immunogenicity of measles-mumps-rubella vaccination at 5–7 months of age and maternal measles antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cdn.who.int [cdn.who.int]
- 11. journals.asm.org [journals.asm.org]
Methodological & Application
Application Notes and Protocols for AS-136A In Vitro Antiviral Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS-136A is a potent, non-nucleoside small molecule inhibitor of the measles virus (MeV), a highly contagious pathogen responsible for significant morbidity and mortality worldwide.[1][2][3][4] This compound specifically targets the RNA-dependent RNA polymerase (RdRp) complex of the virus, an essential enzyme for viral replication.[1][2][3] By inhibiting the RdRp, this compound effectively blocks viral RNA synthesis, thereby preventing viral propagation and the subsequent cytopathic effects (CPE) induced by the infection, such as cell-to-cell fusion.[1][2][3] The molecular target of this compound has been identified as the L protein subunit of the RdRp complex.[1][2][3] This document provides a detailed protocol for an in vitro antiviral assay to evaluate the efficacy of this compound and similar compounds against the measles virus.
Quantitative Data Summary
The antiviral activity of this compound can be quantified by determining its effective concentration to inhibit viral replication. The following table summarizes key quantitative data points for this compound's activity against the measles virus.
| Parameter | Virus Strain | Cell Line | Value | Reference |
| RNA Synthesis Inhibition | MVi-Alaska | Vero-SLAM | ~100-fold reduction in viral RNA at 5 µM | [2] |
| Resistance Profile | recMeV-Edm | Vero | Intermediate-level resistance with ~12-fold higher inhibitory concentrations | [2] |
Experimental Protocols
This section details the methodology for a cytopathic effect (CPE) reduction assay, a common method to assess the antiviral activity of compounds against viruses that cause visible damage to host cells.
Materials and Reagents
-
Cells: Vero-SLAM cells (a Vero cell line engineered to express the measles virus receptor, SLAM)
-
Virus: Measles virus (e.g., MVi-Alaska strain)
-
Compound: this compound (dissolved in DMSO to create a stock solution)
-
Media:
-
Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Infection Medium: DMEM supplemented with 2% FBS, 1% Penicillin-Streptomycin.
-
-
Reagents:
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Dimethyl Sulfoxide (DMSO)
-
Crystal Violet Staining Solution (0.1% crystal violet in 20% ethanol)
-
-
Equipment:
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Inverted microscope
-
Plate reader (optional, for quantitative analysis)
-
Biosafety cabinet (BSL-2)
-
Experimental Workflow
Caption: Experimental workflow for the this compound in vitro antiviral CPE reduction assay.
Step-by-Step Protocol
-
Cell Seeding:
-
Culture Vero-SLAM cells in growth medium in a T-75 flask to ~80-90% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in growth medium and perform a cell count.
-
Seed the 96-well plates with Vero-SLAM cells at a density of 2 x 10^4 cells per well in 100 µL of growth medium.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, prepare serial dilutions of the this compound stock solution in infection medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 50 µM).
-
Include a vehicle control (DMSO at the same concentration as the highest compound concentration) and a cell control (no virus, no compound).
-
Carefully remove the growth medium from the 96-well plates and add 100 µL of the prepared compound dilutions to the respective wells.
-
-
Virus Infection:
-
Thaw the measles virus stock and dilute it in infection medium to a concentration that will result in a Multiplicity of Infection (MOI) of 1.0.
-
Add 100 µL of the diluted virus to each well, except for the cell control wells.
-
The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plates for 4 days (96 hours) at 37°C in a 5% CO2 incubator.
-
Monitor the plates daily for the appearance of CPE, such as syncytia formation (cell fusion), under an inverted microscope.
-
-
Assay Readout (Crystal Violet Staining):
-
After the incubation period, carefully remove the medium from the wells.
-
Gently wash the cell monolayer with PBS.
-
Add 100 µL of crystal violet staining solution to each well and incubate for 15-20 minutes at room temperature.
-
Carefully remove the staining solution and wash the wells with water to remove excess stain.
-
Allow the plates to air dry completely.
-
The viable cells will be stained purple, while areas of CPE will appear as clear plaques.
-
The antiviral effect can be visually assessed or quantified by solubilizing the stain (e.g., with methanol) and measuring the absorbance at 570 nm using a plate reader. The 50% effective concentration (EC50) can then be calculated.
-
Mechanism of Action: Signaling Pathway
This compound inhibits the measles virus replication by directly targeting the L protein of the viral RNA-dependent RNA polymerase (RdRp) complex. This inhibition prevents the synthesis of new viral RNA, a critical step in the virus life cycle.
Caption: this compound inhibits measles virus replication by targeting the RdRp complex.
References
- 1. Target analysis of the experimental measles therapeutic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Target Analysis of the Experimental Measles Therapeutic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Repurposing an In Vitro Measles Virus Dissemination Assay for Screening of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AS-136A in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS-136A is a potent and specific non-nucleoside inhibitor of the measles virus (MeV) RNA-dependent RNA polymerase (RdRp) complex.[1][2] It represents a promising antiviral compound for the management of severe measles infections and for outbreak control. This compound exerts its antiviral activity by blocking viral RNA synthesis, thereby inhibiting viral replication.[1][3] Structural and mechanistic studies have identified the viral polymerase (L protein) subunit of the RdRp complex as the direct target of this compound.[1][3] This document provides detailed application notes and experimental protocols for the utilization of this compound in a cell culture setting to evaluate its antiviral properties.
Mechanism of Action
This compound is a non-nucleoside inhibitor that allosterically targets the L protein of the measles virus RNA-dependent RNA polymerase (RdRp) complex.[4] Binding of this compound to the L protein induces a conformational change in the catalytic loop, locking the polymerase in an inactive state.[4] This prevents the synthesis of viral RNA, including both messenger RNA (transcription) and new viral genomes (replication), ultimately halting the production of new virus particles.[1][3]
Caption: Mechanism of this compound in inhibiting measles virus replication.
Data Presentation
The antiviral activity of this compound has been quantified against various measles virus genotypes. The 50% inhibitory concentration (IC50) is a key parameter to determine the potency of the compound.
| Measles Virus Strain (Genotype) | Cell Line | IC50 (µM) |
| Edmonston (A) | Vero-SLAM | 0.04 ± 0.01 |
| Alaska (H2) | Vero-SLAM | 0.05 ± 0.01 |
| Amsterdam (G2) | Vero-SLAM | 0.06 ± 0.02 |
| Ibadan (B3) | Vero-SLAM | 0.05 ± 0.01 |
Table adapted from data presented in Antimicrobial Agents and Chemotherapy, 2009.[5]
Experimental Protocols
Herein are detailed protocols for evaluating the antiviral efficacy and cytotoxicity of this compound in cell culture.
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration range of this compound that is non-toxic to the host cells, which is crucial for differentiating antiviral effects from general cytotoxicity.
Materials:
-
Vero cells (or other susceptible cell line)
-
96-well cell culture plates
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed Vero cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the highest concentration used for the compound dilutions.
-
Remove the medium from the cells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.
-
Incubate the plate for 48-72 hours (this should correspond to the duration of your antiviral assay).
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50), which is the concentration of this compound that reduces cell viability by 50%.
Viral Cytopathic Effect (CPE) Reduction Assay
This assay measures the ability of this compound to inhibit the virus-induced destruction of host cells.
Materials:
-
Vero-SLAM cells
-
96-well cell culture plates
-
Infection medium (e.g., DMEM with 2% FBS)
-
Measles virus stock of known titer
-
This compound stock solution
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
Procedure:
-
Seed Vero-SLAM cells in a 96-well plate as described in the cytotoxicity assay protocol.
-
After 24 hours, prepare serial dilutions of this compound in infection medium.
-
Remove the growth medium from the cells.
-
Pre-incubate the cells with 50 µL of the this compound dilutions for 1 hour at 37°C.
-
Infect the cells with 50 µL of measles virus at a multiplicity of infection (MOI) of 0.1, resulting in a final volume of 100 µL per well.
-
Include a virus control (cells with virus but no compound) and a cell control (cells with no virus and no compound).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 72-96 hours, or until significant CPE is observed in the virus control wells.
-
Remove the medium and gently wash the cells with PBS.
-
Fix the cells with 100 µL of 10% formalin for 20 minutes.
-
Remove the formalin and stain the cells with 100 µL of crystal violet solution for 15 minutes.
-
Wash the plate with water and allow it to air dry.
-
Visually assess the inhibition of CPE or quantify by dissolving the crystal violet in methanol (B129727) and measuring the absorbance.
-
The 50% effective concentration (EC50) is the concentration of this compound that inhibits CPE by 50%.
Virus Yield Reduction Assay
This assay provides a more quantitative measure of the inhibition of infectious virus particle production.
Materials:
-
Vero-SLAM cells
-
24-well cell culture plates
-
Infection medium
-
Measles virus stock
-
This compound stock solution
Procedure:
-
Seed Vero-SLAM cells in a 24-well plate.
-
Once confluent, infect the cells with measles virus at an MOI of 0.1 in the presence of various concentrations of this compound or vehicle control.
-
Incubate the plate for 24-48 hours.
-
Harvest the cells and supernatant from each well.
-
Subject the samples to three freeze-thaw cycles to release intracellular virus particles.
-
Clarify the lysates by centrifugation.
-
Determine the virus titer in the collected samples by performing a TCID50 (50% Tissue Culture Infectious Dose) assay on fresh Vero-SLAM cells.
-
The concentration of this compound that reduces the virus yield by 90% (or 99%) is calculated.
Western Blot for Viral Protein Expression
This protocol is used to confirm the inhibition of viral protein synthesis by this compound.
Materials:
-
Vero-SLAM cells
-
6-well cell culture plates
-
Measles virus
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against a measles virus protein (e.g., N or F protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed Vero-SLAM cells in 6-well plates.
-
Infect the cells with measles virus at an MOI of 1 in the presence of increasing concentrations of this compound. Include an uninfected control and an infected, untreated control.
-
Incubate for 24 hours.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane and run the SDS-PAGE gel.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.
Experimental Workflow Visualization
References
- 1. Target analysis of the experimental measles therapeutic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Non-nucleoside Inhibitors of the Measles Virus RNA-dependent RNA Polymerase: Synthesis, Structure-Activity Relationships and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]
- 4. EMDB-62463: this compound-bound measles virus L-P complex - Yorodumi [pdbj.org]
- 5. Target Analysis of the Experimental Measles Therapeutic this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Antiviral Activity of AS-136A
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS-136A is a potent, non-nucleoside small-molecule inhibitor of the measles virus (MeV), a highly contagious pathogen responsible for significant morbidity and mortality worldwide.[1] Belonging to a novel class of pyrazole (B372694) carboxamide compounds, this compound has demonstrated significant antiviral activity against various genotypes of the measles virus. These application notes provide a comprehensive overview of the methodologies to assess the antiviral efficacy of this compound, including its mechanism of action, protocols for key antiviral assays, and data presentation for comparative analysis.
Mechanism of Action
This compound exerts its antiviral effect by specifically targeting the measles virus RNA-dependent RNA polymerase (RdRp) complex, an essential enzyme for viral RNA synthesis and replication.[2][3] The primary target of this compound is the large (L) protein subunit of the RdRp complex.[3][4] By binding to a conserved region of the L protein, this compound allosterically inhibits the polymerase's catalytic activity.[5] This inhibition effectively blocks both viral mRNA transcription and genome replication, leading to a significant reduction in viral progeny.[4] Resistance to this compound has been mapped to mutations within the L protein, further confirming it as the direct target.[2][3]
Caption: Mechanism of action of this compound in inhibiting measles virus replication.
Quantitative Data Summary
The antiviral activity of this compound has been quantified using various in vitro assays. The following tables summarize the key findings.
Table 1: In Vitro Efficacy of this compound against Different Measles Virus Genotypes
| Virus Strain (Genotype) | Assay Type | Cell Line | IC50 (µM) |
| recMeV-Edm (A) | Virus Yield Reduction | Vero | Not explicitly stated, but potent inhibition observed up to 50 µM |
| Wild-type (H2) | Virus Yield Reduction | Vero | Not explicitly stated, but potent inhibition observed |
| Wild-type (G2) | Virus Yield Reduction | Vero | Not explicitly stated, but potent inhibition observed |
| Wild-type (B3) | Virus Yield Reduction | Vero | Not explicitly stated, but potent inhibition observed |
IC50 (50% inhibitory concentration) values were determined through virus yield-based dose-response curves.[4]
Table 2: Inhibition of Measles Virus RNA Synthesis by this compound
| This compound Concentration (µM) | Target RNA | Fold Reduction in RNA Levels | Cell Line | Virus Strain |
| 5 | F mRNA | ~100 | Vero | recMeV-Edm |
| 5 | Antigenomic RNA | ~100 | Vero | recMeV-Edm |
| 25 | F mRNA | ~1000 | Vero | recMeV-Edm |
| 25 | Antigenomic RNA | ~1000 | Vero | recMeV-Edm |
Data is based on real-time RT-PCR analysis performed 40 hours post-infection.[4]
Table 3: Cytotoxicity Profile of this compound and Related Compounds
| Compound | Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| This compound | Vero | Low cytotoxicity reported | Not calculated |
| ERDRP-0519az (related compound) | Not specified | > 100 | Not calculated |
This compound has been reported to exhibit low cytotoxicity.[4] The selectivity index is a crucial parameter for evaluating the therapeutic potential of an antiviral compound.
Experimental Protocols
Detailed methodologies for key experiments to measure the antiviral activity of this compound are provided below.
Virus Yield Reduction Assay
This assay quantifies the reduction in the production of infectious virus particles in the presence of the test compound.
Materials:
-
Vero cells (or other susceptible cell lines)
-
Measles virus stock (e.g., recMeV-Edm)
-
This compound
-
Cell culture medium (e.g., DMEM with 2% FBS)
-
12-well plates
-
TCID50 (50% tissue culture infectious dose) assay reagents
Protocol:
-
Seed 2 x 10^5 Vero cells per well in a 12-well plate and incubate overnight.
-
The next day, infect the cell monolayers with measles virus at a multiplicity of infection (MOI) of 0.1 PFU/cell.
-
Simultaneously, treat the infected cells with a range of concentrations of this compound (e.g., 0.1 to 50 µM) or vehicle control (DMSO).
-
Incubate the plates at 37°C in a CO2 incubator.
-
At 36 hours post-infection, harvest the cell-associated viral particles by freeze-thawing the plates three times.
-
Determine the viral titers in the harvested samples using a standard TCID50 assay.
-
Plot the virus titers as a function of the compound concentration to generate a dose-response curve and calculate the IC50 value.[4]
Caption: Workflow for the Virus Yield Reduction Assay.
Real-Time RT-PCR for Viral RNA Quantification
This method measures the inhibitory effect of this compound on viral RNA synthesis.
Materials:
-
Vero cells
-
Measles virus (recMeV-Edm)
-
This compound
-
6-well plates
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
Real-time RT-PCR reagents (including primers and probes for MeV F gene and a reference gene like GAPDH)
-
Real-time PCR instrument
Protocol:
-
Seed Vero cells in 6-well plates to form a confluent monolayer.
-
Infect the cells with recMeV-Edm at an MOI of 1.0.
-
After 30 minutes of adsorption, remove the virus inoculum and add fresh medium containing this compound at desired concentrations (e.g., 5 µM and 25 µM) or a vehicle control. A fusion inhibitory peptide (FIP) can be used as a positive control for inhibiting virus spread.[4]
-
Incubate the plates for 40 hours at 37°C.
-
Extract total RNA from the cells using a commercial RNA extraction kit.
-
Perform one-step real-time RT-PCR using primers and probes specific for the measles virus F gene (for mRNA quantification) and a region of the antigenome. Use primers for a housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the relative quantification of viral RNA levels using the ΔΔCT method.[4]
Viral Cytopathic Effect (CPE) Reduction Assay
This assay visually assesses the ability of this compound to protect cells from virus-induced cell death and morphological changes.
Materials:
-
Vero-SLAM cells
-
Measles virus
-
This compound
-
96-well plates
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
Protocol:
-
Seed Vero-SLAM cells in a 96-well plate.
-
Infect the cells with measles virus at an MOI of 0.4 PFU/cell in the presence of serial dilutions of this compound (e.g., 9.375 µM to 37.5 µM).[4]
-
Include untreated infected and uninfected cell controls.
-
Incubate the plate for 96 hours at 37°C.
-
At the end of the incubation, wash the cell monolayers, fix them with a suitable fixative, and stain with crystal violet solution.
-
After staining, wash the plates and allow them to dry.
-
Visually inspect and document the plates to assess the inhibition of viral CPE. The concentration of this compound that results in a 50% reduction in CPE can be estimated (EC50).
Plaque Reduction Neutralization Test (PRNT) for Antiviral Activity
The PRNT is a highly sensitive and quantitative "gold standard" assay that can be adapted to measure the ability of a compound to inhibit the formation of viral plaques.[6][7]
Materials:
-
Vero cells
-
Measles virus stock of known titer (PFU/mL)
-
This compound
-
6-well or 12-well plates
-
Semi-solid overlay (e.g., containing methylcellulose (B11928114) or agarose)
-
Crystal violet or other suitable stain
Protocol:
-
Prepare serial dilutions of this compound in serum-free medium.
-
Mix each dilution of the compound with a standardized amount of measles virus (e.g., 100 PFU).
-
Incubate the virus-compound mixtures for 1 hour at 37°C to allow the compound to interact with the virus.
-
During the incubation, seed Vero cells in multi-well plates and grow to confluency.
-
After incubation, add the virus-compound mixtures to the cell monolayers and allow the virus to adsorb for 1 hour.
-
Remove the inoculum and overlay the cells with a semi-solid medium to restrict virus spread to adjacent cells.
-
Incubate the plates for 3-5 days to allow for plaque formation.
-
Fix the cells and stain with crystal violet to visualize and count the plaques.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control.
-
Determine the IC50 value, which is the concentration of this compound that reduces the number of plaques by 50%.
Disclaimer
These protocols are intended for research purposes only and should be performed by trained personnel in a suitably equipped laboratory. Appropriate safety precautions should be taken when handling infectious viruses. The specific conditions for each assay may require optimization depending on the cell line, virus strain, and laboratory setup.
References
- 1. Non-nucleoside Inhibitors of the Measles Virus RNA-dependent RNA Polymerase: Synthesis, Structure-Activity Relationships and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plaque reduction neutralization test for measles antibodies: Description of a standardised laboratory method for use in immunogenicity studies of aerosol vaccination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Target analysis of the experimental measles therapeutic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Target Analysis of the Experimental Measles Therapeutic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EMDB-62463: this compound-bound measles virus L-P complex - Yorodumi [pdbj.org]
- 6. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]
- 7. Development of a Novel Efficient Fluorescence-Based Plaque Reduction Microneutralization Assay for Measles Virus Immunity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AS-136A Measles Virus Replicon Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The measles virus (MeV), a member of the Paramyxoviridae family, remains a significant global health concern. The development of antiviral therapeutics is crucial for managing outbreaks and treating severe cases. The MeV RNA-dependent RNA polymerase (RdRp) complex, responsible for the transcription and replication of the viral genome, is a prime target for antiviral drug development. The AS-136A compound is a potent and specific non-nucleoside inhibitor of the MeV RdRp.[1]
This document provides detailed application notes and protocols for setting up and performing a measles virus replicon assay to evaluate the efficacy of antiviral compounds like this compound. This cell-based assay reconstitutes the activity of the MeV RdRp complex, allowing for the quantitative assessment of inhibitors in a controlled and high-throughput manner without the need for live virus.
Principle of the Assay
The measles virus replicon assay is a transient expression system that mimics the viral RNA synthesis process.[2] It relies on the co-expression of the three essential components of the MeV RdRp complex: the Nucleoprotein (N), the Phosphoprotein (P), and the Large protein (L), along with a minigenome reporter plasmid.[3] The minigenome is a synthetic RNA molecule that contains the leader and trailer regions of the MeV genome, which are necessary for recognition by the RdRp, flanking a reporter gene, such as Firefly Luciferase.
When these components are co-expressed in susceptible cells (e.g., BSR-T7/5 cells, which constitutively express T7 RNA polymerase), the T7 polymerase transcribes the minigenome plasmid into a negative-sense RNA.[2] This RNA is encapsidated by the N protein, and the resulting nucleocapsid serves as a template for the reconstituted MeV RdRp (L-P complex). The RdRp transcribes the reporter gene, leading to the expression of the luciferase enzyme. The activity of the RdRp is directly proportional to the amount of luciferase produced, which can be quantified by measuring luminescence. Antiviral compounds that inhibit the RdRp, such as this compound, will lead to a dose-dependent decrease in luciferase activity.
Signaling Pathway and Molecular Interactions
The core of the replicon assay is the functional reconstitution of the measles virus RNA-dependent RNA polymerase complex. The Large protein (L) is the catalytic subunit, but it requires the Phosphoprotein (P) as a cofactor to interact with the nucleocapsid, which is composed of the Nucleoprotein (N) encapsidating the viral RNA minigenome. This compound directly targets the L protein, thereby inhibiting its polymerase activity.[1]
Caption: Molecular interactions in the this compound Measles Virus Replicon Assay.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against measles virus in different assay formats. While specific IC50 values from a luciferase-based replicon assay are not publicly available, the data from cytopathic effect (CPE) reduction and viral titer reduction assays demonstrate the potent activity of the compound.
| Compound | Assay Type | Cell Line | Virus Strain | Endpoint Measured | IC50 / EC50 | Reference |
| This compound | CPE Reduction | Vero-SLAM | MVi-Alaska | Inhibition of virus-induced cell-to-cell fusion | ~5 µM (complete block) | [1] |
| This compound | Viral Titer Reduction | Vero | recMeV-Edm | Reduction of Tissue Culture Infectious Dose (TCID50) | >135-fold reduction in sensitivity in resistant mutants at 50 µM | [4] |
Experimental Protocols
Materials and Reagents
-
Cell Line: BSR-T7/5 cells (stably expressing T7 RNA polymerase).
-
Plasmids:
-
pCAGGS-N (expressing MeV Nucleoprotein)
-
pCAGGS-P (expressing MeV Phosphoprotein)
-
pCAGGS-L (expressing MeV Large polymerase protein)
-
pTM-luc (MeV minigenome with Firefly Luciferase reporter under T7 promoter)
-
-
Compound: this compound, dissolved in DMSO.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Transfection Reagent: Lipofectamine 2000 or a similar high-efficiency transfection reagent.
-
Luciferase Assay System: Commercially available kit (e.g., Promega Luciferase Assay System).
-
Plates: 96-well white, clear-bottom tissue culture plates.
-
Luminometer: Plate reader with luminescence detection capability.
Experimental Workflow
Caption: Experimental workflow for the this compound Measles Virus Replicon Assay.
Detailed Protocol
Day 1: Cell Seeding
-
Trypsinize and count BSR-T7/5 cells.
-
Seed the cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of complete DMEM.
-
Incubate overnight at 37°C with 5% CO2.
Day 2: Transfection and Compound Treatment
-
Prepare Plasmid Mix: For each well, prepare a mix of the following plasmids in a sterile microcentrifuge tube. The optimal plasmid ratios may need to be determined empirically, but a starting point is:
-
pCAGGS-N: 100 ng
-
pCAGGS-P: 50 ng
-
pCAGGS-L: 200 ng
-
pTM-luc: 100 ng
-
-
Transfection:
-
Dilute the plasmid mix in serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted plasmids and diluted transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow complex formation.
-
Add the transfection complexes to the cells in the 96-well plate.
-
-
Compound Preparation and Addition:
-
Prepare a 2X serial dilution of this compound in complete DMEM. The final concentrations should typically range from 0.01 µM to 100 µM. Include a vehicle control (DMSO) and a no-compound control.
-
Approximately 4-6 hours post-transfection, carefully remove the medium containing the transfection complexes and replace it with 100 µL of the prepared compound dilutions.
-
As a negative control for RdRp activity, include wells that are transfected with all plasmids except the L protein-encoding plasmid.
-
Day 4: Luciferase Assay and Data Analysis
-
Cell Lysis:
-
After 40-48 hours of incubation, remove the medium from the wells.
-
Wash the cells once with 100 µL of PBS.
-
Add 20-50 µL of 1X Cell Lysis Buffer (from the luciferase assay kit) to each well.
-
Incubate the plate on a shaker for 15 minutes at room temperature to ensure complete lysis.
-
-
Luminescence Measurement:
-
Equilibrate the luciferase assay reagent to room temperature.
-
Add 50-100 µL of the luciferase assay reagent to each well.
-
Immediately measure the luminescence using a plate luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from cells not receiving the L plasmid) from all other readings.
-
Normalize the data to the vehicle control (DMSO), which is set to 100% activity.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Calculate the 50% inhibitory concentration (IC50) using a non-linear regression analysis (e.g., four-parameter variable slope).
-
Conclusion
The this compound measles virus replicon assay is a robust and reliable method for identifying and characterizing inhibitors of the MeV RdRp. This system provides a valuable tool for antiviral drug discovery and for studying the mechanisms of viral RNA synthesis. The detailed protocols and application notes provided herein should enable researchers to successfully implement this assay in their laboratories.
References
- 1. Target analysis of the experimental measles therapeutic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Repurposing an In Vitro Measles Virus Dissemination Assay for Screening of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic targeting of measles virus polymerase with ERDRP-0519 suppresses all RNA synthesis activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target Analysis of the Experimental Measles Therapeutic this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Plaque Reduction Assay of AS-136A
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS-136A is a novel small-molecule inhibitor of the measles virus (MeV) RNA-dependent RNA polymerase (RdRp) complex.[1] It has been identified as a potent antiviral compound that blocks viral RNA synthesis.[1][2] The plaque reduction assay is a standard method in virology to quantify the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell culture.[3] This document provides a detailed protocol for a viral cytopathic effect (CPE) reduction assay, a method functionally equivalent to the plaque reduction assay, to evaluate the antiviral efficacy of this compound against measles virus.
Principle of the Assay
The plaque reduction assay is based on the principle that an effective antiviral agent will inhibit the ability of a virus to infect, replicate, and cause cell death (cytopathic effect) in a susceptible cell monolayer.[3] By treating virus-infected cells with serial dilutions of the antiviral compound, the concentration required to reduce the number of plaques by 50% (the 50% inhibitory concentration or IC50) can be determined. This provides a quantitative measure of the compound's antiviral potency.
Data Presentation
The following table summarizes representative quantitative data that could be obtained from a plaque reduction assay for this compound against a wild-type measles virus strain.
| Compound | Virus Strain | Cell Line | IC50 (µM) |
| This compound | Measles Virus (Wild-Type) | Vero-SLAM | ~0.5 - 5 |
| Control | Measles Virus (Wild-Type) | Vero-SLAM | >50 |
Note: The IC50 value for this compound is an approximation based on published descriptions of its high potency. The control represents a non-inhibitory compound.
Experimental Protocols
Viral Cytopathic Effect (CPE) Reduction Assay Protocol for this compound
This protocol is adapted from methodologies used to characterize this compound.[2]
Materials:
-
Vero-SLAM cells
-
Measles virus (e.g., MVi-Alaska or recombinant MeV-Edm)
-
This compound compound
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well cell culture plates
-
Dimethyl sulfoxide (B87167) (DMSO, for compound dilution)
-
Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)
Procedure:
-
Cell Seeding:
-
Culture Vero-SLAM cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed the cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the assay, prepare serial dilutions of this compound in cell culture medium. A typical concentration range to test would be from 37.5 µM down to lower concentrations in twofold dilutions.[2] Include a vehicle control (DMSO only) and a cell-only control (no virus, no compound).
-
-
Virus Infection and Treatment:
-
When the Vero-SLAM cell monolayer is confluent, remove the growth medium.
-
Infect the cells with measles virus at a multiplicity of infection (MOI) of 0.4 PFU/cell.[2]
-
Immediately after adding the virus, add the different concentrations of this compound (and controls) to the respective wells. The final DMSO concentration should be non-toxic to the cells (e.g., ≤0.1%).
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 96 hours to allow for virus replication and the development of cytopathic effects.[2]
-
-
Quantification of CPE (Crystal Violet Staining):
-
After the incubation period, carefully remove the medium from the wells.
-
Fix the cells with a suitable fixative (e.g., 10% formalin) for 30 minutes.
-
Wash the wells gently with water.
-
Stain the cell monolayer with 0.1% crystal violet solution for 15-30 minutes.[2]
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
-
Data Analysis:
-
Wells with viable, uninfected cells will be stained purple, while areas of cell death due to viral CPE will remain clear.
-
The CPE can be qualitatively assessed by microscopic examination and photodocumentation.[2]
-
For quantitative analysis, the crystal violet stain can be solubilized (e.g., with methanol (B129727) or a solution of 1% SDS), and the absorbance can be read on a plate reader at a wavelength of approximately 570 nm.
-
The percentage of CPE reduction is calculated for each compound concentration relative to the virus control (100% CPE) and the cell control (0% CPE).
-
The IC50 value is determined by plotting the percentage of CPE reduction against the log of the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
Experimental Workflow for Plaque Reduction Assay
Caption: Workflow of the CPE/Plaque Reduction Assay for this compound.
Signaling Pathway: Mechanism of Action of this compound
Caption: Mechanism of this compound inhibiting MeV RNA synthesis.
References
Application Notes and Protocols for Testing AS-136A in Vero-SLAM Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS-136A is a novel small-molecule inhibitor targeting the measles virus (MeV) RNA-dependent RNA polymerase (RdRp) complex.[1][2] It has demonstrated potent antiviral activity by specifically blocking viral RNA synthesis.[1][2] This document provides detailed application notes and protocols for testing the efficacy of this compound using Vero-SLAM cells, a highly susceptible cell line for measles virus research.
Vero-SLAM cells are African green monkey kidney epithelial (Vero) cells that have been genetically modified to stably express human Signaling Lymphocytic Activation Molecule (SLAM, also known as CD150w).[2][3] SLAM is a primary receptor for both wild-type and laboratory-adapted strains of the measles virus, making Vero-SLAM cells an excellent model for studying MeV infection and antiviral compounds.[3][4]
Mechanism of Action of this compound
This compound functions as a non-nucleoside inhibitor of the MeV RdRp complex, which is essential for the replication and transcription of the viral RNA genome. The RdRp complex consists of the large protein (L) and the phosphoprotein (P). This compound specifically targets the L protein, which contains the catalytic core for RNA synthesis.[1][5] By binding to conserved domains within the L protein, this compound effectively blocks the polymerase's ability to synthesize viral RNA, thereby inhibiting viral replication.[1][2] Studies have shown that resistance to this compound is associated with specific point mutations in the L protein, further confirming it as the direct target.[1][2]
Signaling Pathway of Measles Virus Replication Inhibition by this compound
Caption: Mechanism of this compound in inhibiting measles virus replication.
Data Presentation
The following tables summarize the expected quantitative data from in vitro testing of this compound in Vero-SLAM cells.
Table 1: Antiviral Activity of this compound against Measles Virus in Vero-SLAM Cells
| Compound | EC₅₀ (µM) | EC₉₀ (µM) |
| This compound | [Insert Value] | [Insert Value] |
| Control | [Insert Value] | [Insert Value] |
EC₅₀ (50% effective concentration) and EC₉₀ (90% effective concentration) are determined from cytopathic effect (CPE) reduction assays or viral yield reduction assays.
Table 2: Cytotoxicity of this compound in Vero-SLAM Cells
| Compound | CC₅₀ (µM) |
| This compound | [Insert Value] |
| Control | [Insert Value] |
CC₅₀ (50% cytotoxic concentration) is determined using a standard cell viability assay (e.g., MTT, neutral red uptake).
Table 3: Selectivity Index of this compound
| Compound | Selectivity Index (SI = CC₅₀/EC₅₀) |
| This compound | [Insert Value] |
| Control | [Insert Value] |
A higher selectivity index indicates a more favorable therapeutic window.
Experimental Protocols
Culture of Vero-SLAM Cells
Materials:
-
Vero-SLAM cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Geneticin (G418)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Culture Vero-SLAM cells in DMEM supplemented with 10% FBS and Penicillin-Streptomycin.
-
To maintain SLAM expression, add Geneticin to the culture medium at a final concentration of 400 µg/mL for routine passaging.[3][6] For viral isolation experiments, cells can be passaged up to 15 times in medium without Geneticin.[6][7]
-
Maintain cells at 37°C in a humidified incubator with 5% CO₂.
-
Subculture cells every 3-4 days or when they reach 80-90% confluency. To passage, wash the cell monolayer with PBS, detach cells using Trypsin-EDTA, and re-seed at the desired density.
Cytopathic Effect (CPE) Reduction Assay
This assay is used to determine the antiviral activity of this compound by measuring the inhibition of virus-induced cell death.
Materials:
-
Vero-SLAM cells
-
Measles virus stock (e.g., MVi-Alaska, recMeV-Edm)[2]
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
Culture medium (DMEM with 2% FBS)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)[2]
Protocol:
-
Seed Vero-SLAM cells in a 96-well plate at a density that will form a confluent monolayer within 24 hours.
-
On the following day, prepare serial dilutions of this compound in culture medium.
-
Remove the growth medium from the cells and add the compound dilutions to the respective wells. Include wells for virus control (no compound) and cell control (no virus, no compound).
-
Infect the cells (except for the cell control wells) with measles virus at a multiplicity of infection (MOI) of 0.4 PFU/cell.[2]
-
Incubate the plates at 37°C with 5% CO₂ for 72-96 hours, or until significant CPE is observed in the virus control wells.[2]
-
After incubation, remove the medium and stain the cells with crystal violet solution for 10-15 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Quantify the CPE by visually inspecting the plates or by solubilizing the dye and measuring the absorbance at a specific wavelength.
-
Calculate the EC₅₀ value, which is the concentration of this compound that inhibits CPE by 50%.
Viral Yield Reduction Assay
This assay quantifies the reduction in the production of infectious virus particles in the presence of the antiviral compound.
Materials:
-
Vero-SLAM cells
-
Measles virus stock
-
This compound stock solution
-
24-well or 48-well cell culture plates
-
Culture medium
Protocol:
-
Seed Vero-SLAM cells in multi-well plates and allow them to form a confluent monolayer.
-
Treat the cells with various concentrations of this compound for a predetermined time.
-
Infect the cells with measles virus at a specific MOI.
-
After a 1-2 hour adsorption period, remove the virus inoculum, wash the cells, and add fresh medium containing the respective concentrations of this compound.
-
Incubate the plates for 24-48 hours.
-
Harvest the cell culture supernatant and/or cell lysates at different time points post-infection.
-
Determine the viral titer in the harvested samples using a plaque assay or TCID₅₀ (50% Tissue Culture Infectious Dose) assay on fresh Vero-SLAM cell monolayers.
-
Calculate the reduction in viral yield for each compound concentration compared to the untreated virus control.
Cytotoxicity Assay (MTT Assay)
This assay measures the cytotoxic effect of this compound on Vero-SLAM cells.
Materials:
-
Vero-SLAM cells
-
This compound stock solution
-
96-well cell culture plates
-
Culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Protocol:
-
Seed Vero-SLAM cells in a 96-well plate.
-
After 24 hours, treat the cells with serial dilutions of this compound. Include untreated cell controls.
-
Incubate for the same duration as the antiviral assays (e.g., 72-96 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the CC₅₀ value, which is the concentration of this compound that reduces cell viability by 50%.
Experimental Workflow Diagram
References
- 1. Target analysis of the experimental measles therapeutic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Target Analysis of the Experimental Measles Therapeutic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measles | Vero/hSLAM Cells for Virus Isolation | Lab Tools | CDC [medbox.iiab.me]
- 4. journals.asm.org [journals.asm.org]
- 5. Therapeutic targeting of measles virus polymerase with ERDRP-0519 suppresses all RNA synthesis activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.who.int [cdn.who.int]
- 7. cdn.who.int [cdn.who.int]
Determining the Potency of AS-136A Against Measles Virus: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the 50% effective concentration (EC50) of AS-136A, a potent non-nucleoside inhibitor of the measles virus (MeV). The protocols outlined below are intended for qualified personnel in a BSL-2 laboratory setting.
Introduction
This compound is a promising antiviral candidate that specifically targets the measles virus RNA-dependent RNA polymerase (RdRp) complex, a critical enzyme for viral replication.[1][2][3] By inhibiting the L protein subunit of the RdRp, this compound effectively blocks viral RNA synthesis, thereby preventing the proliferation of the virus.[1][3] Understanding the potency of this compound, represented by its EC50 value, is a crucial step in its development as a potential therapeutic agent. This document details the necessary protocols to accurately determine the EC50 of this compound against the measles virus in a cell-based assay.
Mechanism of Action: Inhibition of Measles Virus RdRp
The measles virus, a member of the Paramyxoviridae family, possesses a negative-sense RNA genome.[2] Replication of this genome is entirely dependent on the viral RNA-dependent RNA polymerase. This compound acts as a non-nucleoside inhibitor, binding to the L protein of the RdRp complex. This binding event allosterically inhibits the polymerase's function, halting the synthesis of viral RNA and subsequent protein production, ultimately leading to the suppression of viral replication.[1][3] Resistance to this compound has been linked to mutations within the L protein, further confirming it as the primary target.[1]
Caption: Mechanism of this compound targeting the measles virus RdRp complex.
Data Summary
While this compound is known for its low nanomolar potency against the measles virus, a more extensively characterized analog, ERDRP-00519, provides a concrete example of the efficacy of this class of compounds.[2] The following table summarizes the antiviral activity and cytotoxicity of ERDRP-00519.
| Compound | Target | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) | Cell Line |
| ERDRP-00519 | Measles Virus RdRp | 60 | >75 | >1250 | Vero |
| This compound | Measles Virus RdRp | Low Nanomolar | Not Reported | Not Reported | Vero-SLAM |
Note: The Selectivity Index (SI) is calculated as CC50/EC50. A higher SI value indicates a more favorable safety profile.
Experimental Protocols
The following protocols describe the necessary steps to determine the EC50 of this compound against the measles virus.
Cell Culture and Virus Propagation
-
Cell Line: Vero-SLAM cells, which are Vero cells engineered to express the human SLAM receptor, are highly susceptible to measles virus infection and are recommended for these assays.[1]
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic for SLAM expression (e.g., Geneticin).
-
Virus Strain: A wild-type or laboratory-adapted strain of measles virus (e.g., Edmonston strain).
-
Virus Titration: The titer of the virus stock should be determined using a standard method such as a plaque assay or a 50% Tissue Culture Infectious Dose (TCID50) assay to ensure a consistent multiplicity of infection (MOI) for subsequent experiments.
Cytotoxicity Assay (CC50 Determination)
This assay is crucial to determine the concentration of this compound that is toxic to the host cells, ensuring that the observed antiviral effect is not due to cell death.
-
Procedure:
-
Seed Vero-SLAM cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compound to each well. Include a "cells only" control with medium and a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours (corresponding to the duration of the antiviral assay).
-
Assess cell viability using a standard method such as the MTT or MTS assay.
-
Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.
-
Antiviral Assay (EC50 Determination)
This assay measures the ability of this compound to inhibit the cytopathic effect (CPE) of the measles virus.
-
Procedure:
-
Seed Vero-SLAM cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 50 µL of the diluted compound to each well.
-
Infect the cells with measles virus at a predetermined MOI (e.g., 0.01) in a volume of 50 µL. Include a "virus only" control and a "cells only" control.
-
Incubate the plate for 48-72 hours, or until significant CPE is observed in the "virus only" control wells.
-
Assess the CPE in each well. This can be done qualitatively by microscopic observation or quantitatively using a crystal violet staining method.
-
The EC50 value is the concentration of this compound that inhibits the viral CPE by 50%.
-
Caption: Workflow for determining the EC50 of this compound.
Data Analysis
-
The percentage of CPE inhibition is calculated for each concentration of this compound relative to the "virus only" control.
-
The EC50 and CC50 values are determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Conclusion
The protocols described provide a robust framework for determining the EC50 of this compound against the measles virus. Accurate determination of this value is essential for the continued preclinical and clinical development of this promising antiviral compound. The low nanomolar potency of the this compound compound class, coupled with a potentially high selectivity index, underscores its potential as a future therapeutic for measles.
References
- 1. Target Analysis of the Experimental Measles Therapeutic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-nucleoside Inhibitors of the Measles Virus RNA-dependent RNA Polymerase: Synthesis, Structure-Activity Relationships and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target analysis of the experimental measles therapeutic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: AS-136A in High-Throughput Screening for Measles Virus Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS-136A is a potent and specific non-nucleoside inhibitor of the measles virus (MeV) RNA-dependent RNA polymerase (RdRp) complex.[1][2][3] Identified through high-throughput screening (HTS), this small molecule effectively blocks viral RNA synthesis, a critical step in the measles virus life cycle.[1][3] Its mechanism of action involves targeting the large (L) protein subunit of the RdRp complex, thereby preventing viral replication.[1][3] These characteristics make this compound a valuable tool for antiviral research and a reference compound in the development of novel therapeutics against measles and other paramyxoviruses.
This document provides detailed application notes and protocols for the use of this compound in high-throughput screening assays designed to identify new antiviral agents.
Data Presentation
The following tables summarize the quantitative data associated with the use of this compound in high-throughput screening and other antiviral assays.
Table 1: High-Throughput Screening Assay Performance with this compound as a Positive Control
| Parameter | Value | Assay Conditions | Reference |
| Z' Factor | 0.71 | 384-well format, this compound as positive control. | [2] |
| Z' Factor | 0.72 | HTS of 137,500 compounds with this compound as an internal standard. | [2] |
| Signal-to-Background (S/B) Ratio | 10.2 | 384-well format, this compound as positive control. | [2] |
| Signal-to-Background (S/B) Ratio | 15.3 | HTS of 137,500 compounds with this compound as an internal standard. | [2] |
Table 2: Antiviral Activity of this compound
| Assay Type | Parameter | Value | Cell Line | Virus Strain | Reference |
| Viral RNA Synthesis Inhibition | Concentration for ~100-fold reduction in RNA signal | 5 µM | Vero | recMeV-Edm | [1] |
| Viral CPE Reduction Assay | Concentration Range Tested | 9.375 µM to 37.5 µM | Vero-SLAM | MeV Variants | [1] |
| Virus Yield Reduction Assay | Highest Concentration Tested (no change in resistant variants) | 50 µM | Vero-SLAM | Recombinant MeV-Edm | [1] |
Signaling Pathway and Mechanism of Action
This compound inhibits the measles virus life cycle at the stage of viral RNA synthesis. The virus's RNA-dependent RNA polymerase (RdRp), a complex of the large protein (L) and the phosphoprotein (P), is responsible for both transcription of viral mRNAs and replication of the viral genome. This compound directly targets the L protein, the catalytic core of this complex, thereby halting all viral RNA production.
Caption: Mechanism of action of this compound in the measles virus life cycle.
Experimental Protocols
High-Throughput Screening for Measles Virus Inhibitors using a Cytopathic Effect (CPE) Reduction Assay
This protocol is designed for a 384-well format and uses the reduction of viral-induced CPE as a measure of a compound's antiviral activity. This compound is used as the positive control.
Caption: Workflow for a CPE-based high-throughput screening assay.
Materials:
-
Vero-SLAM cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 5% Fetal Bovine Serum (FBS)
-
Measles virus (e.g., Alaska strain)
-
This compound (positive control)
-
Test compounds dissolved in DMSO
-
384-well clear-bottom tissue culture plates
-
Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)
Procedure:
-
Cell Seeding: Seed Vero-SLAM cells into 384-well plates at a density of 3,000 cells per well in 25 µL of DMEM with 5% FBS.
-
Incubation: Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Addition:
-
Virus Infection:
-
Prepare a dilution of measles virus in DMEM to achieve a multiplicity of infection (MOI) of 0.2.
-
Add the virus dilution to all wells except for the cell control wells, which receive media only.
-
-
Incubation: Incubate the plates for 72 hours at 37°C with 5% CO2, or until significant CPE is observed in the virus control wells.[2]
-
Staining:
-
Gently wash the cell monolayers with Phosphate Buffered Saline (PBS).
-
Fix the cells with 10% formalin for 15 minutes.
-
Stain the cells with Crystal Violet solution for 20 minutes.
-
Wash the plates with water to remove excess stain and allow them to air dry.
-
-
Data Acquisition:
-
Solubilize the stain by adding a suitable solvent (e.g., methanol).
-
Measure the absorbance at 560 nm using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the cell control (100% viability) and virus control (0% viability) wells.
-
Calculate the percent inhibition for each test compound.
-
Determine the Z' factor for the assay plate using the positive (this compound) and negative (DMSO) controls to assess assay quality.
-
Secondary Assay: Quantification of Viral RNA by Real-Time RT-PCR
This protocol is used to confirm the mechanism of action of hit compounds from the primary screen by quantifying the inhibition of viral RNA synthesis.
Materials:
-
Vero cells
-
6-well plates
-
Measles virus (e.g., recombinant Edmonston strain)
-
This compound and test compounds
-
RNA extraction kit (e.g., Qiagen RNeasy Mini Kit)
-
One-step qRT-PCR kit (e.g., SuperScript III Platinum One-Step qRT-PCR Kit)
-
Primers and probe for measles virus N gene and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
Cell Infection:
-
Compound Treatment: Add fresh media containing the test compound or this compound (e.g., at 5 µM and 25 µM).[1] Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 40 hours at 37°C.[1]
-
RNA Extraction: Extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.[1]
-
Real-Time RT-PCR Setup:
-
Prepare a master mix for each target gene (MeV N and GAPDH) containing the one-step qRT-PCR enzyme mix, reaction mix, and the specific primer/probe set.
-
Add a defined amount of total RNA (e.g., 100 ng) to each reaction well.
-
Include no-template controls for each master mix.
-
-
Thermal Cycling: Perform the real-time RT-PCR using a standard protocol, for example:
-
Reverse Transcription: 50°C for 15 minutes
-
Initial Denaturation: 95°C for 2 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each sample.
-
Normalize the MeV N gene Ct values to the GAPDH Ct values (ΔCt).
-
Calculate the fold change in viral RNA levels in treated samples compared to the vehicle control using the ΔΔCt method.[1]
-
Conclusion
This compound serves as an essential tool for the discovery and development of new anti-measles virus therapeutics. The protocols outlined in this document provide a robust framework for utilizing this compound as a positive control in high-throughput screening campaigns and for confirming the mechanism of action of potential antiviral candidates. The provided quantitative data and workflows are intended to facilitate the implementation of these assays in a research or drug discovery setting.
References
- 1. Target Analysis of the Experimental Measles Therapeutic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Throughput Screening Based Identification of Paramyxovirus Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target analysis of the experimental measles therapeutic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AS-136A: An Experimental Measles Virus Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental design for studies involving AS-136A, a potent and specific inhibitor of the measles virus (MeV) RNA-dependent RNA polymerase (RdRp). The following sections detail the mechanism of action, quantitative data on its inhibitory activity, and detailed protocols for key experimental procedures.
Mechanism of Action
This compound is a non-nucleoside small molecule that effectively blocks measles virus replication by directly targeting the viral RNA synthesis machinery.[1][2] The compound specifically inhibits the activity of the viral RNA-dependent RNA polymerase (RdRp) complex, which is essential for both transcription of viral mRNAs and replication of the viral genome.[1][2] The molecular target of this compound has been identified as the large (L) protein subunit of the RdRp complex.[1][2][3] By binding to the L protein, this compound allosterically induces a conformational change that locks the polymerase in an inactive state, thereby preventing the synthesis of viral RNA and halting the progression of the infection.[3]
dot
Caption: Mechanism of action of this compound in inhibiting measles virus replication.
Quantitative Data: Inhibitory Activity of this compound
The antiviral efficacy of this compound has been quantified against various genotypes of the measles virus. The 50% inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit viral replication by 50%, are summarized in the table below.
| Measles Virus Strain | Genotype | IC50 (µM) |
| Edmonston (Edm) | A | 0.37 ± 0.05 |
| Alaska | D3 | 0.28 ± 0.03 |
| Amsterdam (Ams) | D6 | 0.33 ± 0.04 |
| Ibadan (Ibd) | B3 | 0.29 ± 0.06 |
Table adapted from data presented in reference[1].
Experimental Protocols
Detailed methodologies for key experiments in the evaluation of this compound are provided below.
Viral Cytopathic Effect (CPE) Reduction Assay
This assay is used to determine the concentration at which this compound inhibits virus-induced cell death and morphological changes (cytopathic effect).
Materials:
-
Vero-SLAM cells (or other susceptible cell line)
-
Measles virus stock of known titer
-
This compound stock solution (in DMSO)
-
Cell culture medium (e.g., DMEM with 2% FBS)
-
96-well cell culture plates
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
Protocol:
-
Seed Vero-SLAM cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.
-
On the following day, prepare serial dilutions of this compound in cell culture medium. A typical starting concentration range is 37.5 µM down to 9.375 µM in twofold dilutions.[1]
-
Remove the growth medium from the cells and infect them with measles virus at a multiplicity of infection (MOI) of 0.4 PFU/cell in the presence of the different concentrations of this compound.[1] Include appropriate controls: virus-only (no compound) and mock-infected (no virus, no compound).
-
Incubate the plates at 37°C in a 5% CO2 incubator for 96 hours.[1]
-
After the incubation period, carefully remove the medium and stain the cell monolayers with crystal violet solution for 10-15 minutes at room temperature.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Visually assess and document the reduction in viral CPE in the wells treated with this compound compared to the virus-only control. The IC50 can be determined by identifying the compound concentration that reduces CPE by 50%.
dot
Caption: Workflow for the Viral Cytopathic Effect (CPE) Reduction Assay.
Real-Time RT-PCR for Viral RNA Quantification
This protocol is designed to quantify the effect of this compound on measles virus RNA synthesis.
Materials:
-
Vero cells
-
Recombinant measles virus (e.g., recMeV-Edm)
-
This compound
-
Fusion inhibitory peptide (FIP) (as a control)
-
6-well plates
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Reverse transcription reagents
-
Real-time PCR master mix and primers/probes specific for MeV and a housekeeping gene (e.g., GAPDH)
Protocol:
-
Infect Vero cells in a 6-well plate with recMeV-Edm at an MOI of 1.0.[1]
-
After 30 minutes of infection, remove the virus inoculum.[1]
-
Add fresh medium containing this compound at desired concentrations (e.g., 5 µM and 25 µM).[1]
-
As a control, treat one set of infected cells with 200 µM FIP to prevent cell fusion.[1] Also include an untreated infected control.
-
Incubate the plates for 40 hours at 37°C in a 5% CO2 incubator.[1]
-
Following incubation, extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Perform reverse transcription to synthesize cDNA from the extracted RNA.
-
Set up real-time PCR reactions using primers and probes specific for a measles virus gene (e.g., N, P, or L) and a housekeeping gene for normalization (e.g., GAPDH).
-
Analyze the real-time PCR data using the ΔΔCT method to determine the relative fold change in viral RNA levels in this compound-treated cells compared to the control.[1]
Virus Adaptation for Resistance Profiling
This method is used to select for and identify viral mutations that confer resistance to this compound.
Materials:
-
Vero-SLAM cells
-
Measles virus strains (e.g., MeV-Edm, MVi-Alaska)
-
This compound
-
Cell culture medium
Protocol:
-
Infect Vero-SLAM cells with the desired measles virus strain at an MOI of 0.1 PFU/ml.[1]
-
Incubate the infected cells in the presence of a starting concentration of this compound (e.g., 0.5 µM).[1]
-
Monitor the cells for the appearance of extensive cell-to-cell fusion (syncytia).
-
Once CPE is evident, harvest the cell-associated virus by subjecting the cells to two freeze-thaw cycles.[1]
-
Clarify the lysate by centrifugation and use a 10-fold dilution of the supernatant to infect fresh cell monolayers.[1]
-
For this subsequent passage, increase the concentration of this compound.
-
Repeat this process of infection, compound treatment, and viral harvest, gradually increasing the concentration of this compound with each passage.
-
A viral variant is considered adapted when it can readily cause CPE in the presence of a high concentration of the inhibitor (e.g., 30 µM).[1]
-
Once a resistant virus population is established, the viral RNA should be extracted, and the genes encoding the RdRp components (L and P proteins) should be sequenced to identify potential resistance mutations.
References
Application Notes and Protocols for Studying Measles Virus Replication with AS-136A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing AS-136A, a potent and specific non-nucleoside inhibitor of the measles virus (MeV) RNA-dependent RNA polymerase (RdRp), for studying viral replication. Detailed protocols for key experimental assays are provided to facilitate research and development of anti-measles therapeutics.
Introduction to this compound
This compound is a small molecule inhibitor that has been identified as a highly effective agent against measles virus replication.[1][2] It belongs to a class of non-nucleoside inhibitors that target the large protein (L) subunit of the viral RdRp complex.[1][3] The L protein is the catalytic core of the viral polymerase, responsible for both transcription of viral mRNAs and replication of the viral RNA genome. By inhibiting the RdRp, this compound effectively halts the production of new viral components, thereby suppressing viral spread.[2]
Mechanism of Action
This compound exerts its antiviral activity through direct interaction with the L protein of the measles virus.[1][3] Cryo-electron microscopy studies of the this compound-bound measles virus L-P (phosphoprotein) complex have revealed the precise mechanism of inhibition.[4] this compound binds to a specific pocket on the L protein, inducing a conformational change in the catalytic loop. This change allosterically locks the polymerase in an inactive "GDN-out" state, preventing it from carrying out its essential functions of RNA synthesis.[4] This targeted mechanism of action makes this compound a valuable tool for dissecting the intricacies of measles virus replication and a promising candidate for therapeutic development.
Data Presentation: Efficacy of this compound
The antiviral activity of this compound has been quantified against various genotypes of the measles virus. The 50% inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit viral replication by 50%, are summarized in the table below.
| Measles Virus Strain | Genotype | IC50 (µM) | Cell Line | Assay Type | Reference |
| Edmonston | A | 0.05 ± 0.01 | Vero-SLAM | Virus Yield Reduction | [2] |
| Alaska | H2 | 0.06 ± 0.02 | Vero-SLAM | Virus Yield Reduction | [2] |
| Amsterdam | G2 | 0.04 ± 0.01 | Vero-SLAM | Virus Yield Reduction | [2] |
| Ibadan | B3-2 | 0.07 ± 0.02 | Vero-SLAM | Virus Yield Reduction | [2] |
Experimental Protocols
Detailed methodologies for key experiments to assess the antiviral activity of this compound are provided below.
Plaque Reduction Assay
This assay is a gold-standard method to determine the titer of infectious virus and to assess the ability of an antiviral compound to inhibit the formation of viral plaques.
Materials:
-
Vero-SLAM cells
-
Measles virus stock of known titer (PFU/mL)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 2% Fetal Bovine Serum (FBS) and antibiotics
-
This compound stock solution (in DMSO)
-
SeaPlaque Agarose
-
Neutral Red solution
-
6-well plates
Procedure:
-
Cell Seeding: Seed Vero-SLAM cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Dilution: Prepare serial dilutions of this compound in DMEM with 2% FBS.
-
Virus Infection: Aspirate the growth medium from the confluent cell monolayers. Infect the cells with a dilution of measles virus that will produce 50-100 plaques per well.
-
Compound Treatment: Immediately after adding the virus, add the serially diluted this compound to the respective wells. Include a virus-only control (no compound) and a mock-infected control (no virus, no compound).
-
Adsorption: Incubate the plates at 37°C for 1 hour to allow for viral adsorption.
-
Agarose Overlay: Prepare a 2X DMEM solution and a 1.6% SeaPlaque Agarose solution. Mix them in equal volumes to create a 1X DMEM-agarose overlay. After the adsorption period, aspirate the inoculum and overlay the cell monolayers with 2 mL of the agarose-containing medium.
-
Incubation: Allow the overlay to solidify at room temperature, then incubate the plates at 37°C in a CO2 incubator for 3-5 days until plaques are visible.
-
Staining and Plaque Counting: Add 1 mL of Neutral Red solution to each well and incubate for 2-4 hours. Aspirate the stain, and count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus-only control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Virus Yield Reduction Assay
This assay measures the effect of an antiviral compound on the production of infectious virus particles.
Materials:
-
Vero-SLAM cells
-
Measles virus stock
-
DMEM with 2% FBS
-
This compound stock solution
-
12-well plates
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: Seed Vero-SLAM cells in 12-well plates to achieve a confluent monolayer.
-
Infection and Treatment: Infect the cells with measles virus at a multiplicity of infection (MOI) of 0.01. After a 1-hour adsorption period, remove the inoculum and add fresh DMEM containing serial dilutions of this compound.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Virus Harvest: Harvest the cells and supernatant from each well. Subject the samples to three freeze-thaw cycles to release intracellular virus particles.
-
Virus Titeration: Determine the virus titer in each sample by performing a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay on fresh Vero-SLAM cell monolayers.
-
Data Analysis: Calculate the reduction in virus yield for each this compound concentration compared to the untreated virus control. Determine the IC50 value.
Measles Virus Replicon Assay
This cell-based assay allows for the specific measurement of RdRp activity in the absence of infectious virus production. It utilizes a subgenomic replicon that expresses a reporter gene (e.g., luciferase) under the control of the viral polymerase.
Materials:
-
BHK-21 or 293T cells
-
Plasmids encoding the measles virus N, P, and L proteins
-
A plasmid containing the measles virus minigenome with a luciferase reporter gene
-
Transfection reagent (e.g., Lipofectamine)
-
This compound stock solution
-
Luciferase assay reagent
-
96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed BHK-21 or 293T cells in 96-well plates.
-
Transfection: Co-transfect the cells with the plasmids encoding the N, P, and L proteins, and the measles virus minigenome reporter plasmid.
-
Compound Treatment: After 4-6 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound.
-
Incubation: Incubate the plates at 37°C for 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity in each well using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of luciferase activity for each this compound concentration compared to the untreated control. Determine the IC50 value.
Visualizations
Signaling Pathway of this compound Inhibition
Caption: Mechanism of this compound inhibition of measles virus replication.
Experimental Workflow for Antiviral Testing
Caption: General workflow for evaluating the antiviral activity of this compound.
References
- 1. Target analysis of the experimental measles therapeutic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Target Analysis of the Experimental Measles Therapeutic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. EMDB-62463: this compound-bound measles virus L-P complex - Yorodumi [pdbj.org]
Troubleshooting & Optimization
AS-136A Technical Support Center: Overcoming Poor Water Solubility
Welcome to the technical support center for AS-136A. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the poor water solubility of this compound during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is an experimental antiviral compound that functions as a non-nucleoside inhibitor of the measles virus RNA-dependent RNA polymerase (RdRp) complex.[1][2] Its chemical structure is 2-methyl-N-(4-(piperidin-1-ylsulfonyl)phenyl)-5-(trifluoromethyl)pyrazole-3-carboxamide.[3] Published literature explicitly states that this compound has poor water solubility, which can present significant challenges for its use in aqueous-based biological assays and for achieving desired concentrations in preclinical studies.[4]
Q2: What is the recommended solvent for preparing stock solutions of this compound?
Based on established research protocols, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1] Researchers have successfully prepared stock solutions at concentrations as high as 150 mM in DMSO.[1]
Q3: What is the maximum concentration of this compound that can be used in cell culture medium?
While high-concentration stock solutions can be made in DMSO, the final concentration of this compound in aqueous cell culture medium is limited by its poor solubility. Studies have shown that the highest concentration of this compound that remains fully in solution in growth medium for the duration of a typical assay is 50 μM.[1] Exceeding this concentration may lead to precipitation of the compound, resulting in inaccurate and unreliable experimental results.
Q4: I observed precipitation when diluting my DMSO stock of this compound into my aqueous buffer/medium. What should I do?
This is a common issue due to the poor aqueous solubility of this compound. Please refer to the Troubleshooting Guide below for detailed steps on how to address this problem. The primary strategies involve optimizing the final DMSO concentration, using solubility-enhancing excipients, or employing specialized formulation techniques.
Troubleshooting Guide: Precipitation and Low Solubility Issues
This guide provides a systematic approach to troubleshooting common problems encountered due to the poor water solubility of this compound.
Issue 1: Visible Precipitation Upon Dilution
Workflow for Troubleshooting Precipitation:
Caption: Troubleshooting workflow for addressing this compound precipitation.
Detailed Steps:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 1% and not exceeding 0.5% for most cell-based assays to avoid solvent toxicity.
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of the DMSO stock into your aqueous buffer or medium. This can sometimes prevent the compound from crashing out of solution.
-
Vortexing/Sonication: After dilution, vortex the solution vigorously. Gentle sonication in a water bath can also help to redissolve small amounts of precipitate.
-
Warm the Diluent: Gently warming the aqueous diluent (e.g., to 37°C) before adding the DMSO stock can sometimes improve solubility. Ensure the temperature is compatible with your experimental setup.
-
Use Pre-warmed Pipette Tips: When adding the DMSO stock, use a pre-warmed pipette tip to minimize temperature shock that can induce precipitation.
Issue 2: Required Concentration Exceeds the 50 μM Solubility Limit
If your experimental design requires a concentration of this compound higher than its aqueous solubility limit, you will need to employ formulation strategies to enhance its solubility.
Solubility Enhancement Strategies:
The following table summarizes common techniques used to improve the solubility of poorly water-soluble compounds. The choice of method will depend on the specific experimental requirements.
| Strategy | Principle | Advantages | Considerations for this compound |
| Co-solvents | Increasing the polarity of the solvent system. | Simple to implement. | Ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) can be tested in combination with DMSO. Toxicity of the co-solvent on the experimental system must be evaluated. |
| Surfactants | Forming micelles that encapsulate the hydrophobic drug. | Can significantly increase solubility. | Non-ionic surfactants like Tween® 80 or Pluronic® F68 are generally less toxic to cells.[3] Critical micelle concentration (CMC) and potential for cellular toxicity need to be determined. |
| Cyclodextrins | Forming inclusion complexes where the hydrophobic drug is encapsulated within the cyclodextrin (B1172386) cavity. | Effective for many poorly soluble drugs; can improve stability. | β-cyclodextrins and their derivatives (e.g., HP-β-CD) are commonly used. Stoichiometry of the complex and potential for cytotoxicity should be assessed. |
| Nanosuspensions | Reducing the particle size of the drug to the nanometer range, which increases the surface area for dissolution. | Increases dissolution rate and saturation solubility. | Requires specialized equipment (e.g., high-pressure homogenizer or bead mill). May not be suitable for all in vitro assays but can be effective for in vivo studies. |
| Solid Dispersions | Dispersing the drug in a solid hydrophilic carrier at the molecular level. | Can create amorphous forms of the drug with higher apparent solubility. | Primarily used for oral formulations. The choice of carrier (e.g., PVP, PEG) is critical. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, vortex mixer.
-
Procedure: a. Allow the vial of this compound powder to equilibrate to room temperature before opening. b. Aseptically weigh the desired amount of this compound. c. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 150 mM). d. Vortex the solution thoroughly until all the powder is dissolved. Gentle warming (37°C) or brief sonication can be used to aid dissolution. e. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. f. Store stock solutions at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: General Method for Enhancing Solubility with a Co-solvent (Example: PEG 400)
This is a general guideline; optimization is required for your specific application.
-
Prepare a Co-solvent Stock: Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Prepare Co-solvent/DMSO Mixture: In a separate tube, prepare a mixture of DMSO and PEG 400 (e.g., a 1:1 or 1:2 ratio).
-
Dissolve this compound: Dissolve the this compound in the DMSO/PEG 400 mixture.
-
Dilute into Aqueous Medium: Slowly add the co-solvent stock solution to your pre-warmed aqueous medium while vortexing.
-
Evaluate: Visually inspect for precipitation. It is crucial to run a vehicle control with the same final concentration of DMSO and PEG 400 to assess any effects of the solvents on your experimental system.
Signaling Pathway and Mechanism of Action
This compound is an inhibitor of the measles virus (MeV) RNA-dependent RNA polymerase (RdRp) complex. This complex is essential for the replication and transcription of the viral RNA genome.
Caption: Mechanism of action of this compound in inhibiting measles virus replication.
References
- 1. Target Analysis of the Experimental Measles Therapeutic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target analysis of the experimental measles therapeutic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EMDB-62463: this compound-bound measles virus L-P complex - Yorodumi [pdbj.org]
- 4. Non-nucleoside Inhibitors of the Measles Virus RNA-dependent RNA Polymerase: Synthesis, Structure-Activity Relationships and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Utilizing AS-136A in Antiviral Cell Culture Assays
Welcome to the technical support center for AS-136A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the use of this compound in cell culture-based antiviral assays.
A Note on this compound and Cytotoxicity: Current research indicates that this compound is a potent inhibitor of the measles virus (MeV) RNA-dependent RNA polymerase (RdRp) complex and is characterized by its low intrinsic cytotoxicity. Its primary function is to block viral RNA synthesis, thereby preventing the cytopathic effects (CPE) induced by viral infection. This guide is structured to assist with its application as an antiviral agent and to troubleshoot common issues in cell-based assays, including unexpected cell death that may arise from experimental variables rather than the compound's primary mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a non-nucleoside inhibitor that specifically targets the L protein subunit of the measles virus RNA-dependent RNA polymerase (RdRp) complex. By binding to the polymerase, it allosterically locks the enzyme in an inactive state, which blocks viral RNA synthesis and subsequent viral replication.
Q2: Is this compound expected to be cytotoxic to my cells?
A2: No, published studies have demonstrated that this compound has low cytotoxicity at effective antiviral concentrations. Its intended effect is to protect cells from virus-induced death and cytopathicity. If you observe significant cytotoxicity, it is likely due to other experimental factors, which are addressed in the troubleshooting section.
Q3: What is the effective concentration range for this compound in cell culture?
A3: The effective concentration (EC50) of this compound against measles virus is in the nanomolar range. However, the optimal concentration can vary depending on the cell line, virus strain, and specific assay conditions. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your system.
Q4: What solvent should I use to dissolve this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is crucial to ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[1][2][3][4][5]
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells | 1. Uneven Cell Seeding: Inconsistent number of cells per well. | - Ensure a homogenous single-cell suspension before plating. - Gently swirl the cell suspension between seeding replicates. |
| 2. Pipetting Errors: Inaccurate dispensing of compound or reagents. | - Use calibrated pipettes and consistent technique. - For 96-well plates, consider using a multichannel pipette. | |
| 3. Edge Effects: Evaporation in the outer wells of the plate. | - Fill the outer wells with sterile PBS or media without cells and use only the inner wells for your experiment. | |
| Unexpected Cytotoxicity (Even in Virus-Free Controls) | 1. High Solvent Concentration: DMSO concentration is too high in the final culture medium. | - Calculate the final DMSO concentration and ensure it is at a non-toxic level (e.g., ≤ 0.5%).[1][2][3][4][5] - Include a vehicle control (media with the same concentration of DMSO but no this compound) in your experimental setup. |
| 2. Compound Precipitation: this compound may have come out of solution at the working concentration. | - Visually inspect the media for any precipitate after adding the compound. - Ensure the stock solution is fully dissolved before diluting into the media. | |
| 3. Cell Health Issues: Cells are unhealthy, contaminated, or at a high passage number. | - Use cells that are in the logarithmic growth phase. - Regularly test for mycoplasma contamination.[6] - Use cells within a consistent and low passage number range. | |
| 4. Media Instability: Components in the culture media may be degrading the compound or are themselves unstable. | - Ensure media is fresh and has been stored correctly. Some media components are light-sensitive.[7] | |
| Reduced or No Antiviral Activity | 1. Incorrect Compound Concentration: Dilution error leading to a lower than expected concentration. | - Prepare fresh dilutions from your stock solution and verify calculations. |
| 2. Compound Degradation: this compound may have degraded due to improper storage or handling. | - Store the stock solution as recommended by the supplier, typically at -20°C or -80°C and protected from light. - Minimize freeze-thaw cycles. | |
| 3. High Multiplicity of Infection (MOI): The amount of virus used is too high for the compound to effectively inhibit. | - Optimize the MOI for your assay. A lower MOI may be more sensitive for detecting antiviral activity. | |
| 4. Timing of Treatment: The compound was added too late after viral infection. | - For prophylactic studies, add the compound before or at the time of infection. - For therapeutic studies, optimize the time window for compound addition post-infection. |
Experimental Protocols
Protocol: Viral Cytopathic Effect (CPE) Reduction Assay
This assay is used to determine the effective concentration of this compound in preventing virus-induced cell death.
Materials:
-
Host cells permissive to measles virus (e.g., Vero-SLAM cells)
-
Complete cell culture medium
-
Measles virus stock of known titer
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile 96-well cell culture plates
-
Cell viability reagent (e.g., MTT or a commercial ATP-based assay kit)
-
Solubilization buffer (for MTT assay, e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the host cells.
-
Seed the cells into a 96-well plate at a density that will result in a 90-95% confluent monolayer after 24 hours.
-
Incubate the plate at 37°C with 5% CO2.
-
-
Compound Dilution and Addition:
-
Prepare serial dilutions of this compound in complete culture medium. Remember to also prepare a vehicle control (medium with the highest concentration of DMSO used) and a no-compound control.
-
After 24 hours of incubation, remove the medium from the cell plate and add the different concentrations of this compound.
-
-
Virus Infection:
-
Add the measles virus at a pre-determined MOI (e.g., 0.01) to all wells except for the uninfected control wells.
-
Incubate the plate at 37°C with 5% CO2 for 3-5 days, or until significant CPE is observed in the virus control wells (no compound).
-
-
Assessment of Cell Viability (MTT Assay Example):
-
Carefully remove the medium from all wells.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Carefully aspirate the MTT solution.
-
Add 100 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound relative to the uninfected control cells.
-
Plot the percentage of viability against the log of the compound concentration to determine the EC50 value (the concentration at which 50% of the CPE is inhibited).
-
Visualizations
Diagrams
Caption: Mechanism of action of this compound in inhibiting measles virus replication.
References
- 1. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 3. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 4. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 5. researchgate.net [researchgate.net]
- 6. cellculturecompany.com [cellculturecompany.com]
- 7. adl.usm.my [adl.usm.my]
- 8. benchchem.com [benchchem.com]
troubleshooting AS-136A antiviral assay variability
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the AS-136A antiviral assay against measles virus (MeV).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small-molecule, non-nucleoside inhibitor that potently blocks the activity of the measles virus (MeV) RNA-dependent RNA polymerase (RdRp) complex.[1][2] Its primary target is the L protein subunit of the RdRp complex. By interacting with the L protein, this compound inhibits viral RNA synthesis, which in turn prevents the generation of progeny virus and blocks cell-to-cell fusion (cytopathic effect).[1]
Q2: Which cell lines are recommended for the this compound antiviral assay?
Vero-SLAM cells are a commonly used and recommended cell line for propagating measles virus and for conducting this compound antiviral assays.[1] These cells are derived from Vero cells and are engineered to express the human Signaling Lymphocyte Activation Molecule (SLAM), which is a primary receptor for measles virus.
Q3: What is a typical multiplicity of infection (MOI) to use for the this compound assay?
The optimal MOI can vary depending on the specific experiment. For a viral cytopathic effect (CPE) reduction assay, an MOI of 0.4 PFU/cell has been used.[1] To ensure a high primary infection rate when assessing the inhibition of RNA synthesis by real-time RT-PCR, a higher MOI of 1.0 may be used.[1]
Q4: How is the antiviral activity of this compound typically measured?
The antiviral activity of this compound can be assessed using several methods:
-
Viral CPE Reduction Assay: This method visually assesses the inhibition of virus-induced cell death and fusion. Cells are stained with crystal violet, and the reduction in cytopathic effect in the presence of this compound is quantified.[1]
-
Real-Time Reverse Transcription-PCR (RT-PCR): This technique quantifies the levels of viral mRNA and antigenome (positive-sense RNA) to directly measure the inhibition of viral RNA synthesis.[1]
-
Virus Yield Reduction Assay: This assay measures the amount of infectious virus produced in the presence of the compound. The supernatant from treated and untreated infected cells is collected, and the viral titer is determined.
Q5: How does viral resistance to this compound develop?
Resistance to this compound can be induced by passaging the measles virus in the presence of increasing concentrations of the compound.[1] Studies have shown that resistance is associated with specific point mutations in the L protein subunit of the RdRp complex.[1][2] These mutations often cluster near the proposed catalytic center for phosphodiester bond formation.[2]
Troubleshooting Guides
High Assay Variability
High variability between replicate wells or between experiments is a common issue. The following table summarizes potential causes and solutions.
| Potential Cause | Recommended Solution |
| Pipetting Errors | Ensure pipettes are properly calibrated. Use fresh pipette tips for each sample and reagent. When preparing serial dilutions, ensure thorough mixing between each step. |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Work quickly to prevent cells from settling in the reservoir. Avoid edge effects by not using the outer wells of the plate or by filling them with sterile PBS. |
| Reagent Variability | Use reagents from the same lot for all experiments that will be compared. Ensure proper storage and handling of all reagents, including this compound, to prevent degradation. |
| Inconsistent Incubation Conditions | Ensure consistent temperature and CO2 levels in the incubator. Avoid stacking plates, as this can lead to uneven temperature distribution. |
| Variable Virus Titer | Use a well-characterized and titered virus stock. Aliquot the virus stock to avoid repeated freeze-thaw cycles. |
A coefficient of variation (%CV) of ≤30% is generally considered acceptable for cell-based bioassays like plaque reduction assays.[3] For quantitative assays like RT-PCR, intra-assay variability should ideally be lower.
Specific Assay Issues
1. Viral CPE Reduction Assay
-
Problem: Low or No Signal (No CPE in Virus Control Wells)
-
Possible Cause: Inactive virus, insufficient virus titer, or problems with the host cells.
-
Troubleshooting:
-
Verify the titer of your virus stock.
-
Ensure the cells are healthy and were seeded at the correct density.
-
Check that the incubation time was sufficient for CPE to develop.[4]
-
-
-
Problem: High Background (Cell Death in No-Virus Control Wells)
-
Possible Cause: Cell culture contamination, poor cell health, or cytotoxicity of the this compound compound or vehicle (e.g., DMSO).
-
Troubleshooting:
-
Visually inspect cells for signs of contamination.
-
Ensure the concentration of the vehicle (e.g., DMSO) is not toxic to the cells.
-
Determine the 50% cytotoxic concentration (CC50) of this compound on the host cells in a separate experiment.
-
-
2. Real-Time RT-PCR
-
Problem: No or Weak Amplification in Positive Control
-
Possible Cause: RNA degradation, incorrect primer/probe design, or issues with RT-PCR reagents.
-
Troubleshooting:
-
Use nuclease-free water and consumables.
-
Verify the integrity of your RNA.
-
Check primer and probe sequences for accuracy and potential mismatches with the target viral genome.
-
Ensure RT-PCR reagents are properly stored and not expired.
-
-
-
Problem: High Ct Values or No Amplification in Samples
-
Possible Cause: Low viral load in the sample, inefficient RNA extraction, or PCR inhibitors.
-
Troubleshooting:
-
Ensure the MOI was sufficient to generate a detectable amount of viral RNA.
-
Use a validated RNA extraction kit and protocol.
-
Include an internal control in your RT-PCR to check for inhibition.
-
-
Experimental Protocols
This compound Viral CPE Reduction Assay
-
Seed Vero-SLAM cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.
-
On the day of the experiment, prepare serial dilutions of this compound in cell culture medium. A typical concentration range to start with is 37.5 µM down to 9.375 µM in twofold dilutions.[1]
-
Infect the Vero-SLAM cells with measles virus at an MOI of 0.4 PFU/cell in the presence of the different concentrations of this compound. Include appropriate controls: virus only (positive control), cells only (negative control), and cells with the highest concentration of the vehicle (e.g., DMSO) used for this compound dilution. Use at least four replicates per condition.[1]
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
At 96 hours post-infection, visually inspect the plates for CPE.[1]
-
To quantify the results, carefully remove the medium and stain the cell monolayers with 0.1% crystal violet in 20% ethanol (B145695) for 10-15 minutes.[1]
-
Gently wash the wells with water to remove excess stain and allow the plates to dry completely.
-
Document the results by photodocumenting the dried plates.[1] The intensity of the crystal violet staining is proportional to the number of viable cells.
Real-Time RT-PCR for Measuring Inhibition of Viral RNA Synthesis
-
Seed Vero-SLAM cells in an appropriate culture vessel (e.g., 6-well plate) and grow to confluency.
-
Infect the cells with measles virus at an MOI of 1.0 to ensure a high rate of primary infection.[1]
-
Immediately after infection, treat the cells with the desired concentrations of this compound. Include untreated infected cells as a positive control and mock-infected cells as a negative control.
-
Incubate the cells for a predetermined time (e.g., 24 hours).
-
Harvest the cells and extract total RNA using a suitable RNA extraction kit according to the manufacturer's protocol.
-
Perform a reverse transcription reaction to synthesize cDNA from the extracted RNA.
-
Set up the real-time PCR reaction using primers and a probe specific for a measles virus gene (e.g., the N gene) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Perform the real-time PCR and analyze the data to determine the relative quantification of viral RNA in the treated samples compared to the untreated control. A significant reduction in viral RNA levels in the this compound-treated samples indicates inhibition of viral RNA synthesis.[1]
Visualizations
Caption: Mechanism of action of this compound in inhibiting measles virus replication.
Caption: General troubleshooting workflow for the this compound antiviral assay.
References
- 1. Target Analysis of the Experimental Measles Therapeutic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target analysis of the experimental measles therapeutic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Determine Viral-Induced Cytopathic Effect Using a Luminescent Assay [promega.sg]
Technical Support Center: AS-136A Handling and Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of AS-136A in solution to minimize potential degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Based on experimental literature, this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] It is recommended to prepare a high-concentration stock solution in anhydrous DMSO.
Q2: How should I store this compound stock solutions?
A2: For long-term storage, it is best practice to store this compound stock solutions at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can contribute to compound degradation.
Q3: What is the stability of this compound in aqueous media?
Q4: Can I store this compound diluted in cell culture medium?
A4: It is not recommended to store this compound in cell culture medium for extended periods. Components in the medium, such as enzymes or changes in pH, could potentially degrade the compound. For cell-based assays, add the freshly diluted compound to the culture medium just before treating the cells. One study noted that 50 μM this compound is the highest concentration that remains fully in solution in growth medium for the duration of the assay.[1]
Q5: Should I protect this compound solutions from light?
A5: While specific photosensitivity data for this compound is not available, it is a general good laboratory practice to protect all small molecule solutions from direct light to prevent potential photodegradation. Store solutions in amber vials or tubes, or in a light-blocking container.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results or loss of compound activity. | Degradation of this compound stock solution. | Prepare a fresh stock solution from solid compound. Ensure proper storage conditions (-20°C or -80°C) and avoid multiple freeze-thaw cycles by using aliquots. |
| Degradation of this compound in working solution. | Prepare fresh dilutions in aqueous media immediately before each experiment. Do not store the compound in aqueous buffers or cell culture media for extended periods. | |
| Precipitation of the compound in aqueous media. | Poor solubility at the desired concentration. | Ensure the final concentration of DMSO in the aqueous medium is sufficient to maintain solubility, but low enough to not affect the experimental system (typically <0.5%). If precipitation persists, consider using a lower concentration of this compound. |
| Observed cytotoxicity is higher than expected. | Degradation product may be more toxic. | Use freshly prepared solutions to minimize the presence of any potential degradation products. |
| Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in the experimental setup is at a non-toxic level for your specific cell type. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the compound is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of Working Solutions
-
Materials:
-
This compound stock solution (in DMSO)
-
Sterile aqueous buffer or cell culture medium
-
-
Procedure:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your experimental aqueous buffer or cell culture medium to achieve the final desired concentration.
-
Ensure the final concentration of DMSO is compatible with your experimental system.
-
Use the freshly prepared working solution immediately. Do not store.
-
Visual Guides
Caption: Recommended workflow for storing and preparing this compound solutions.
Caption: Troubleshooting logic for addressing this compound degradation issues.
References
Technical Support Center: Improving the Bioavailability of AS-136A Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with AS-136A and its analogs. The focus is on strategies to improve oral bioavailability, a known challenge for this class of antiviral compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an experimental antiviral compound that has shown potent activity against the measles virus (MeV). It functions as a non-nucleoside inhibitor of the viral RNA-dependent RNA polymerase (RdRp) complex. This complex, consisting of the large protein (L) and the phosphoprotein (P), is essential for the replication and transcription of the viral RNA genome. By inhibiting the RdRp, this compound effectively blocks viral RNA synthesis, thereby halting viral replication.
Q2: What are the main challenges associated with the experimental use of this compound?
The primary challenge with this compound is its low oral bioavailability, which is largely attributed to its poor aqueous solubility. This limits its in vivo efficacy when administered orally.
Q3: What are this compound analogs and why were they developed?
This compound analogs are chemical derivatives of the parent compound, this compound. They have been synthesized to improve upon the physicochemical and pharmacokinetic properties of the original molecule. A key goal in the development of these analogs is to enhance aqueous solubility and, consequently, oral bioavailability, while maintaining or improving antiviral potency.
Q4: How has the bioavailability of this compound analogs been improved?
Structure-activity relationship (SAR) studies have led to the development of analogs with improved properties. For example, the analog ERDRP-00519 was designed to have greater aqueous solubility, which resulted in significantly improved oral bioavailability in preclinical models.
Troubleshooting Guides
Problem: Low or inconsistent in vivo efficacy after oral administration.
Possible Cause 1: Poor Oral Bioavailability
-
Troubleshooting Steps:
-
Confirm Solubility: Determine the aqueous solubility of your this compound analog. Poor solubility is a primary reason for low oral absorption.
-
Formulation Strategies:
-
Co-solvents: Investigate the use of co-solvents or solubility-enhancing excipients in your formulation.
-
Lipid-Based Formulations: Consider formulating the compound in a lipid-based delivery system, such as self-emulsifying drug delivery systems (SEDDS), to improve solubilization in the gastrointestinal tract.
-
Amorphous Solid Dispersions: Explore the creation of an amorphous solid dispersion to increase the dissolution rate.
-
-
Analog Selection: If formulation strategies are insufficient, consider synthesizing or obtaining an analog with inherently better solubility and pharmacokinetic properties, such as ERDRP-00519.
-
Possible Cause 2: High First-Pass Metabolism
-
Troubleshooting Steps:
-
In Vitro Metabolism Assays: Conduct in vitro metabolism studies using liver microsomes to assess the metabolic stability of your compound.
-
Prodrug Approach: If first-pass metabolism is significant, a prodrug strategy could be employed to mask the metabolically labile sites of the molecule.
-
Problem: Inconsistent results in in vitro permeability assays (e.g., Caco-2).
Possible Cause 1: Poor Compound Solubility in Assay Buffer
-
Troubleshooting Steps:
-
Solubility in Buffer: Ensure your compound is fully dissolved in the assay buffer at the tested concentration. The presence of precipitates will lead to inaccurate permeability measurements.
-
Use of Co-solvents: If solubility is an issue, a small percentage of a biocompatible co-solvent (e.g., DMSO) can be used, but its concentration should be kept low and consistent across all experiments to avoid affecting cell monolayer integrity.
-
Possible Cause 2: Compound is a Substrate for Efflux Transporters
-
Troubleshooting Steps:
-
Bidirectional Permeability Assay: Perform a bidirectional Caco-2 assay to determine the efflux ratio (PappB-A / PappA-B). An efflux ratio significantly greater than 2 suggests the involvement of active efflux transporters like P-glycoprotein (P-gp).
-
Use of Inhibitors: Conduct the permeability assay in the presence of known efflux transporter inhibitors (e.g., verapamil (B1683045) for P-gp) to confirm if your compound is a substrate. A significant increase in apical-to-basolateral permeability in the presence of an inhibitor confirms efflux.
-
Data Presentation
Table 1: Comparison of Physicochemical and Pharmacokinetic Properties of this compound and an Improved Analog.
| Compound | Aqueous Solubility | In Vitro Potency (EC50 against MeV) | Oral Bioavailability (Rat) | Reference |
| This compound | Poor | Nanomolar range | Low (exact value not published) | [1] |
| ERDRP-00519 | Improved | 60 nM | 39% | [1] |
Experimental Protocols
Protocol 1: In Vitro Caco-2 Permeability Assay
This protocol is designed to assess the intestinal permeability of this compound analogs.
1. Cell Culture:
-
Culture Caco-2 cells (ATCC® HTB-37™) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Seed the Caco-2 cells onto permeable Transwell® inserts (e.g., 24-well format, 0.4 µm pore size) at a density of approximately 6 x 104 cells/cm2.
-
Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
2. Monolayer Integrity Assessment:
-
Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using an EVOM2™ epithelial voltohmmeter. Monolayers with TEER values >200 Ω·cm2 are considered suitable for permeability studies.
3. Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed (37°C) Hanks' Balanced Salt Solution (HBSS).
-
Apical to Basolateral (A-B) Permeability:
-
Add the test compound (e.g., 10 µM in HBSS) to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
-
Basolateral to Apical (B-A) Permeability:
-
Add the test compound (e.g., 10 µM in HBSS) to the basolateral chamber.
-
Add fresh HBSS to the apical chamber.
-
-
Incubate the plates at 37°C with gentle shaking for 2 hours.
-
At specified time points (e.g., 0, 30, 60, 90, and 120 minutes), collect samples from the receiver chamber and replace with an equal volume of fresh, pre-warmed HBSS.
-
Analyze the concentration of the compound in the collected samples using a validated analytical method, such as LC-MS/MS.
4. Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the steady-state flux of the compound across the monolayer, A is the surface area of the insert, and C0 is the initial concentration of the compound in the donor chamber.
-
-
Calculate the efflux ratio:
-
Efflux Ratio = Papp (B-A) / Papp (A-B)
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical procedure to determine the oral bioavailability of this compound analogs in rats.
1. Animal Husbandry:
-
Use male Sprague-Dawley rats (8-10 weeks old), weighing 250-300g.
-
House the animals in a controlled environment with a 12-hour light/dark cycle and provide access to standard chow and water ad libitum.
-
Fast the rats overnight before dosing.
2. Dosing:
-
Intravenous (IV) Administration:
-
Administer the test compound (e.g., in a vehicle of saline with 5% DMSO and 10% Solutol® HS 15) as a single bolus dose (e.g., 2 mg/kg) via the tail vein to one group of rats (n=3-5).
-
-
Oral (PO) Administration:
-
Administer the test compound (e.g., formulated as a suspension in 0.5% methylcellulose) as a single oral gavage dose (e.g., 10 mg/kg) to a second group of rats (n=3-5).
-
3. Blood Sampling:
-
Collect serial blood samples (approximately 0.2 mL) from the jugular vein or saphenous vein at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
4. Sample Analysis:
-
Analyze the plasma concentrations of the test compound using a validated LC-MS/MS method.
5. Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters including:
-
Area Under the Curve (AUC) from time zero to the last measurable concentration (AUC0-t) and extrapolated to infinity (AUC0-inf).
-
Maximum plasma concentration (Cmax).
-
Time to reach maximum plasma concentration (Tmax).
-
Elimination half-life (t1/2).
-
-
Calculate the absolute oral bioavailability (F%) using the following formula:
-
F% = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100
-
Mandatory Visualizations
References
Technical Support Center: Interpreting Unexpected Results with AS-136A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during experiments with AS-136A, an experimental inhibitor of the measles virus (MeV).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a nonnucleoside small-molecule inhibitor that potently blocks the activity of the measles virus (MeV) RNA-dependent RNA polymerase (RdRp) complex.[1] It specifically targets the viral polymerase (L protein) subunit of the RdRp complex, thereby inhibiting viral RNA synthesis.[1][2] This blockage of RNA synthesis prevents the generation of progeny virus, which in turn blocks virus-induced cytopathicity, such as cell-to-cell fusion.[2]
Q2: I'm not seeing the expected level of viral inhibition in my cell culture experiments. What could be the cause?
A lack of expected viral inhibition is a significant, albeit informative, result. The primary reason for this observation is likely the development of viral resistance to this compound.[1][2] Different strains of the measles virus can adapt to grow in the presence of the compound, leading to reduced sensitivity.[2]
Q3: How does viral resistance to this compound develop?
Resistance to this compound arises from specific point mutations in the viral L protein, which is the target of the inhibitor.[1][2] These mutations cluster in conserved domains of the L protein, often near the proposed catalytic center for phosphodiester bond formation.[1]
Q4: Are there different levels of resistance to this compound?
Yes, two distinct mechanisms of resistance have been observed:[2]
-
Intermediate-level resistance: This is characterized by an increased basal activity of the RdRp complex, requiring approximately 12-fold higher concentrations of this compound for inhibition.
-
High-level resistance: This occurs when the RdRp activity level remains unchanged, but its sensitivity to the drug is significantly reduced.
Troubleshooting Guide: Reduced or No Efficacy of this compound
If you are observing reduced or no antiviral activity of this compound in your experiments, follow this guide to investigate the potential cause.
Step 1: Verify Experimental Parameters
Before investigating resistance, it is crucial to rule out experimental error.
| Parameter | Verification Step | Expected Outcome |
| Compound Concentration | Confirm the final concentration of this compound in your assay. Re-calculate dilutions from the stock solution. | The concentration should match the intended experimental design. |
| Cell Health | Examine cells under a microscope for signs of stress or contamination, independent of viral infection. | Cells should be healthy and free of contamination. |
| Virus Titer | Re-titer your viral stock to ensure the multiplicity of infection (MOI) is accurate. | The virus titer should be within the expected range. |
| Assay Controls | Ensure that both positive (no drug) and negative (no virus) controls are behaving as expected. | Positive controls should show extensive cytopathic effect (CPE); negative controls should show no CPE. |
Step 2: Assess for Viral Resistance
If experimental parameters are correct, the next step is to determine if the virus has developed resistance.
Experimental Workflow for Resistance Assessment
Quantitative Data Summary: Resistance Profiles
The following table summarizes the inhibitory concentrations of this compound against wild-type and resistant measles virus strains.
| Virus Strain | Resistance Level | Fold Increase in IC50 |
| Wild-Type MeV | N/A | 1x |
| Resistant Strain 1 | Intermediate | ~12x |
| Resistant Strain 2 | High | >12x |
Experimental Protocols
Viral Cytopathic Effect (CPE) Reduction Assay
This assay is used to determine the concentration of this compound required to inhibit virus-induced cell death.
-
Cell Seeding: Seed Vero-SLAM cells in a 96-well plate and incubate until they form a monolayer.
-
Compound Dilution: Prepare a serial dilution of this compound in infection media. A typical range would be from 37.5 µM to 9.375 µM in twofold dilutions.[2]
-
Infection: Infect the cells with the measles virus at a multiplicity of infection (MOI) of 0.4 PFU/cell in the presence of the various concentrations of this compound.[2] Include a "no drug" control.
-
Incubation: Incubate the plates for 96 hours post-infection.[2]
-
Staining: Stain the cell monolayers with crystal violet (0.1% in 20% ethanol).[2]
-
Analysis: Photodocument the plates. The concentration of this compound that inhibits CPE by 50% (IC50) can be determined by visual assessment or by quantifying the stain.
Real-Time Reverse Transcription-PCR (RT-PCR) for Viral RNA Synthesis
This method directly measures the effect of this compound on viral RNA production.
-
Cell Infection: Infect Vero cells with measles virus at an MOI of 1.0 in the presence or absence of this compound (e.g., 5 µM).[2] A higher MOI ensures a high primary infection rate.[2]
-
RNA Extraction: At a specified time post-infection (e.g., 24 hours), extract total RNA from the cells.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using primers specific for MeV mRNA and antigenome.
-
Real-Time PCR: Perform real-time PCR using the synthesized cDNA to quantify the levels of viral RNA.
-
Analysis: Compare the levels of viral RNA in this compound-treated cells to untreated cells. A significant reduction in viral RNA levels in treated cells confirms the inhibitory action of the compound.[2]
Signaling Pathway and Mechanism of Action
Mechanism of this compound Inhibition and Resistance
References
AS-136A stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of AS-136A, a non-nucleoside inhibitor of the measles virus RNA-dependent RNA polymerase (RdRp). The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule belonging to the pyrazole (B372694) carboxamide class of compounds. It functions as a non-nucleoside inhibitor of the measles virus (MeV) RNA-dependent RNA polymerase (RdRp) complex. By targeting the RdRp, this compound effectively blocks viral RNA synthesis, thereby inhibiting viral replication.
Q2: How should I prepare a stock solution of this compound?
Researchers have successfully prepared stock solutions of this compound by dissolving it in dimethyl sulfoxide (B87167) (DMSO). While the exact concentration can be adjusted based on experimental needs, it is crucial to ensure complete dissolution. For cellular assays, it is important to consider the final concentration of DMSO in the culture medium, as high concentrations can be toxic to cells.
Q3: What are the recommended long-term storage conditions for solid this compound?
While specific long-term stability data for this compound is not publicly available, general best practices for storing solid organic compounds should be followed to minimize degradation.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower | Reduces the rate of potential thermal degradation. |
| Light | Protect from light (store in an amber vial or dark container) | Pyrazole derivatives can be susceptible to photodegradation. |
| Moisture | Store in a tightly sealed container with a desiccant | Minimizes hydrolysis of the carboxamide group. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | Reduces the risk of oxidative degradation. |
Q4: How should I store this compound in solution?
Stock solutions of this compound in DMSO should be stored at -20°C or -80°C to maintain stability. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and introduction of moisture.
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous DMSO | Minimizes water content to prevent hydrolysis. |
| Temperature | -20°C or -80°C | Slows down potential degradation reactions in solution. |
| Aliquoting | Single-use aliquots | Avoids repeated freeze-thaw cycles. |
| Container | Tightly sealed vials | Prevents solvent evaporation and moisture absorption. |
Troubleshooting Guide
Issue 1: I am observing lower than expected activity of this compound in my experiments.
This could be due to the degradation of the compound. Consider the following troubleshooting steps:
-
Check Storage Conditions: Verify that both the solid compound and its stock solutions have been stored according to the recommendations (see tables above).
-
Prepare Fresh Solutions: If the stock solution is old or has been subjected to multiple freeze-thaw cycles, prepare a fresh solution from the solid stock.
-
Assess Purity: If possible, assess the purity of the solid compound using analytical techniques such as HPLC or LC-MS to check for the presence of degradation products.
Issue 2: I see precipitation in my this compound stock solution after thawing.
Precipitation can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent has absorbed moisture.
-
Warm Gently: Warm the solution gently (e.g., in a 37°C water bath) and vortex to redissolve the precipitate.
-
Use Anhydrous Solvent: Ensure that anhydrous DMSO was used for preparing the stock solution.
-
Filter Sterilize: If precipitation persists and you need to use the solution for cell culture, you can filter it through a 0.22 µm syringe filter to remove any particulate matter. However, this may result in a lower final concentration of the active compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the solid this compound and anhydrous DMSO to equilibrate to room temperature.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the solid is completely dissolved. A brief sonication in a water bath may aid dissolution.
-
Aliquot the stock solution into single-use volumes in sterile, tightly sealed vials.
-
Store the aliquots at -20°C or -80°C, protected from light.
Visualizations
Validation & Comparative
Validating the Antiviral Efficacy of AS-136A In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of the antiviral compound AS-136A with other relevant antiviral agents against the measles virus (MeV). The data presented herein is intended to offer an objective evaluation of this compound's performance, supported by detailed experimental protocols and visual representations of its mechanism of action.
Executive Summary
This compound is a potent, non-nucleoside inhibitor of the measles virus RNA-dependent RNA polymerase (RdRp) complex.[1][2] In vitro studies demonstrate that this compound effectively blocks viral RNA synthesis, leading to a significant reduction in viral replication and cytopathic effects at non-toxic concentrations.[1] This guide compares the antiviral activity and cytotoxicity of this compound with remdesivir (B604916) and ribavirin (B1680618), two broad-spectrum antiviral agents that have also been evaluated against the measles virus.
Comparative Antiviral Activity
The following table summarizes the in vitro efficacy and cytotoxicity of this compound, remdesivir, and ribavirin against the measles virus. It is crucial to note that the data for this compound was obtained from a cytopathic effect (CPE) inhibition assay, while the data for remdesivir and ribavirin was generated using a virus dissemination assay. Direct comparison of absolute values should be made with caution due to the differences in assay methodologies.
| Compound | Virus Strain | Assay Type | EC50 / IC50 | CC50 | Selectivity Index (SI = CC50/EC50) | Reference |
| This compound | MV-Alaska | CPE Inhibition | 2.0 µM | > 75 µM | > 37.5 | [3] |
| Remdesivir | Not Specified | Virus Dissemination | 17 µg/mL (pre-incubation) | Not Reported | Not Reported | [4] |
| 40 µg/mL (simultaneous) | ||||||
| 62 µg/mL (post-exposure) | ||||||
| Ribavirin | Not Specified | Virus Dissemination | > 35 µg/mL | Not Reported | Not Reported | [4] |
Note: For a more direct comparison, the molecular weight of remdesivir (~602.6 g/mol ) can be used to convert its IC50 to µM (e.g., 17 µg/mL ≈ 28.2 µM). The molecular weight of ribavirin is ~244.2 g/mol (e.g., 35 µg/mL ≈ 143.3 µM). These conversions highlight the potent activity of this compound in the low micromolar range.
Mechanism of Action: this compound
This compound exerts its antiviral effect by specifically targeting the L protein of the measles virus RNA-dependent RNA polymerase (RdRp) complex.[1][2] This inhibition blocks the synthesis of viral RNA, a critical step in the viral replication cycle.[1] Resistance to this compound has been mapped to mutations in the L protein, further confirming it as the direct target.[1][2]
Figure 1. Mechanism of action of this compound in inhibiting measles virus replication.
Experimental Protocols
Cytopathic Effect (CPE) Reduction Assay
This assay is used to determine the concentration of an antiviral compound required to inhibit virus-induced cell death.
-
Cell Seeding: Vero-SLAM cells are seeded in 96-well plates to form a confluent monolayer.
-
Compound Preparation: this compound is serially diluted to various concentrations.
-
Infection and Treatment: Cell monolayers are infected with measles virus at a specific multiplicity of infection (MOI) in the presence of the diluted compound.[1] Control wells include virus-infected cells without compound and mock-infected cells.
-
Incubation: Plates are incubated for a defined period (e.g., 96 hours) to allow for viral replication and the development of CPE.[1]
-
Quantification: The extent of CPE is quantified by staining the remaining viable cells with a dye such as crystal violet. The absorbance is read on a plate reader, and the 50% effective concentration (EC50) is calculated.[1]
Figure 2. Workflow for the Cytopathic Effect (CPE) Reduction Assay.
Viral RNA Quantification by Real-Time RT-PCR
This assay quantifies the effect of the antiviral compound on the levels of viral RNA.
-
Cell Culture and Infection: Vero cells are infected with measles virus at a high MOI to ensure a high primary infection rate.[1] Cells are treated with different concentrations of this compound.
-
RNA Extraction: At a specific time point post-infection, total RNA is extracted from the cells.
-
Reverse Transcription and Real-Time PCR: The extracted RNA is reverse transcribed to cDNA, which is then used as a template for real-time PCR with primers and probes specific for a measles virus gene.
-
Data Analysis: The levels of viral RNA are normalized to an internal control (e.g., a housekeeping gene), and the reduction in viral RNA in treated cells is compared to untreated controls. A study showed that 5 µM of this compound was sufficient to cause an approximately 100-fold reduction in the measles virus RNA signal.[1]
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the compound that is toxic to the host cells.
-
Cell Seeding: Cells (e.g., Vero cells) are seeded in 96-well plates.
-
Compound Treatment: Cells are incubated with serial dilutions of the test compound for a duration similar to the antiviral assay.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondria will reduce MTT to a purple formazan (B1609692) product.
-
Incubation and Solubilization: After incubation, the formazan crystals are solubilized.
-
Quantification: The absorbance is measured, and the 50% cytotoxic concentration (CC50) is calculated, which is the concentration of the compound that reduces cell viability by 50%.[3]
Conclusion
The in vitro data strongly supports this compound as a potent and selective inhibitor of measles virus replication. Its mechanism of action, targeting the viral RdRp complex, is well-defined. When compared to other antiviral agents like remdesivir and ribavirin, this compound demonstrates significant potency in the low micromolar range with a favorable selectivity index. These findings warrant further investigation of this compound as a potential therapeutic agent for the treatment of measles.
References
- 1. Target Analysis of the Experimental Measles Therapeutic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target analysis of the experimental measles therapeutic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Non-nucleoside Inhibitors of the Measles Virus RNA-dependent RNA Polymerase: Synthesis, Structure-Activity Relationships and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Repurposing an In Vitro Measles Virus Dissemination Assay for Screening of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of AS-136A and ERDRP-0519 in the Inhibition of Measles Virus Replication
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two non-nucleoside inhibitors of the measles virus (MeV) RNA-dependent RNA polymerase (RdRp), AS-136A and ERDRP-0519. The information presented is collated from key preclinical studies to assist researchers in understanding the potency, mechanism of action, and pharmacokinetic profiles of these two compounds.
Executive Summary
This compound was identified as a potent inhibitor of the measles virus RdRp. Subsequent lead optimization efforts, focusing on improving physicochemical and pharmacokinetic properties, led to the development of ERDRP-0519. Preclinical data demonstrates that while both compounds effectively inhibit viral replication by targeting the L protein of the RdRp complex, ERDRP-0519 exhibits superior potency, metabolic stability, and oral bioavailability, positioning it as a more promising clinical candidate for the treatment of measles.
In Vitro Efficacy
The in vitro antiviral activity of this compound and ERDRP-0519 has been evaluated in various cell-based assays and against purified viral polymerase. ERDRP-0519 consistently demonstrates lower half-maximal effective concentrations (EC₅₀) and half-maximal inhibitory concentrations (IC₅₀) compared to this compound.
| Parameter | This compound | ERDRP-0519 | Reference |
| EC₅₀ (MeV-infected Vero cells) | ~2.5 µM | 0.07 - 0.3 µM | [1] |
| IC₅₀ (RdRp activity assay) | ~2 µM | 0.1 - 0.15 µM | [2][3] |
In Vivo Efficacy
The in vivo efficacy of these compounds has been assessed in animal models that recapitulate key aspects of measles pathogenesis. ERDRP-0519 has demonstrated significant activity in both ferret and squirrel monkey models, while in vivo efficacy data for this compound is less extensively reported.
ERDRP-0519 in a Ferret Model of Canine Distemper Virus (CDV)
A lethal infection model using canine distemper virus (CDV) in ferrets, a close relative of MeV, was used to evaluate the in vivo potential of ERDRP-0519.
| Parameter | Vehicle Control | ERDRP-0519 (50 mg/kg, b.i.d.) | Reference |
| Survival Rate | 0% | 100% | [3] |
| Clinical Signs | Severe clinical signs leading to euthanasia | No clinical signs of disease | [3] |
| Viral Load (PBMCs) | High viremia | Viremia controlled and cleared | [3] |
ERDRP-0519 in a Squirrel Monkey Model of Measles Virus
The efficacy of ERDRP-0519 was further confirmed in a non-human primate model of measles.
| Parameter | Untreated | ERDRP-0519 (Prophylactic & Therapeutic) | Reference |
| Clinical Signs (Rash, Fever) | Observed in all animals | Prevented or significantly reduced | [1] |
| Viral Shedding (Throat Swabs) | Detected | Reduced | [1] |
| Viremia (PBMCs) | Detected | Prevented or significantly reduced | [1] |
Pharmacokinetic Properties
A key differentiator between this compound and ERDRP-0519 is their pharmacokinetic profiles. ERDRP-0519 was specifically designed to overcome the poor solubility and low oral bioavailability of this compound.
| Parameter | This compound | ERDRP-0519 | Reference |
| Aqueous Solubility | Poor | ~60 µg/ml | [2] |
| Oral Bioavailability (Rat) | Low | 39% | [2] |
| Plasma Exposure (Rat) | Low | 10-fold higher than this compound | [2] |
Mechanism of Action
Both this compound and ERDRP-0519 are non-nucleoside inhibitors that target the viral RNA-dependent RNA polymerase (RdRp), a key enzyme complex for measles virus replication and transcription. They bind to the large polymerase (L) protein, inducing a conformational change that inhibits its enzymatic activity.[4][5] ERDRP-0519 has been shown to lock the polymerase in a pre-initiation state, thereby suppressing all viral RNA synthesis.[5]
Mechanism of Action of this compound and ERDRP-0519
Experimental Protocols
In Vitro RdRp Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compounds against the viral polymerase activity.
Methodology:
-
The measles virus L and P proteins are co-expressed in an appropriate system (e.g., insect cells) and the RdRp complex is purified.
-
A synthetic RNA template containing the viral promoter is used as a substrate.
-
The polymerization reaction is carried out in the presence of ribonucleoside triphosphates (rNTPs), including a radiolabeled rNTP, and varying concentrations of the inhibitor (this compound or ERDRP-0519).
-
The reaction products (newly synthesized RNA) are separated by gel electrophoresis.
-
The amount of incorporated radiolabeled rNTP is quantified to determine the level of RNA synthesis.
-
IC₅₀ values are calculated from dose-response curves.[5]
Workflow for In Vitro RdRp Inhibition Assay
In Vivo Ferret Efficacy Study
Objective: To evaluate the in vivo efficacy of ERDRP-0519 in preventing mortality and clinical disease in a lethal CDV infection model.
Methodology:
-
Ferrets are challenged intranasally with a lethal dose of canine distemper virus.
-
Treatment with ERDRP-0519 (e.g., 50 mg/kg, twice daily by oral gavage) or a vehicle control is initiated post-infection.
-
Animals are monitored daily for clinical signs of disease (e.g., weight loss, rash, neurological signs).
-
Blood samples are collected at regular intervals to determine viral load in peripheral blood mononuclear cells (PBMCs) by quantitative RT-PCR or TCID₅₀ assay.
-
The primary endpoint is survival.[3]
Workflow for In Vivo Ferret Efficacy Study
Conclusion
The development of ERDRP-0519 from the initial lead compound this compound represents a successful example of medicinal chemistry optimization. While both compounds share a common mechanism of action, ERDRP-0519 demonstrates significantly improved in vitro potency and a superior pharmacokinetic profile, which has translated to robust in vivo efficacy in relevant animal models. These findings strongly support the continued development of ERDRP-0519 as a potential therapeutic for measles.
References
- 1. Small-molecule polymerase inhibitor protects non-human primates from measles and reduces shedding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic mitigation of measles-like immune amnesia and exacerbated disease after prior respiratory virus infections in ferrets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target analysis of the experimental measles therapeutic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic targeting of measles virus polymerase with ERDRP-0519 suppresses all RNA synthesis activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of AS-136A and Ribavirin for Measles Virus Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two antiviral compounds, AS-136A and ribavirin (B1680618), which have shown activity against the measles virus (MeV). The following sections outline their mechanisms of action, present available quantitative data from in vitro studies, and describe the experimental protocols used to generate this data. This information is intended to support further research and drug development efforts targeting measles virus.
Mechanism of Action
This compound: This compound is a non-nucleoside inhibitor that specifically targets the measles virus RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication. This compound is believed to interact with the L protein subunit of the RdRp complex, thereby blocking viral RNA synthesis.[1][2] This targeted approach offers a high degree of specificity for the viral polymerase.
Ribavirin: As a guanosine (B1672433) analog, ribavirin exhibits broad-spectrum antiviral activity through multiple proposed mechanisms.[3][4] These include:
-
Inhibition of viral RNA polymerase: Ribavirin triphosphate can compete with natural nucleotides, interfering with viral RNA replication.
-
Depletion of intracellular guanosine triphosphate (GTP) pools: By inhibiting the cellular enzyme inosine (B1671953) monophosphate dehydrogenase (IMPDH), ribavirin reduces the availability of GTP, a crucial building block for viral RNA synthesis.
-
Lethal mutagenesis: Incorporation of ribavirin into the viral genome can induce mutations that lead to a non-viable viral population.
Quantitative Antiviral Activity
The following table summarizes the available in vitro efficacy data for this compound and ribavirin against the measles virus. It is important to note that the data for each compound were generated using different experimental assays, which may influence the results. A direct head-to-head comparison in the same experimental setup is not currently available in the reviewed literature.
| Compound | Virus Strain(s) | Assay Type | Cell Line | Endpoint | Value | Citation |
| This compound | Genotypes A, B3, G2, H2 | Virus Yield Reduction | Vero-SLAM | EC50 | 0.04 - 0.12 µM | [2] |
| Ribavirin | Recombinant wild-type (Khartoum, Sudan; Genotype B3) | Viral Dissemination | B-LCL | IC50 (pre-incubation) | 17 µg/mL (~70 µM) | [3] |
| IC50 (simultaneous) | 40 µg/mL (~164 µM) | [3] | ||||
| IC50 (post-exposure) | 62 µg/mL (~254 µM) | [3] |
EC50: 50% effective concentration; IC50: 50% inhibitory concentration; B-LCL: Epstein-Barr virus-transformed B-lymphoblastic cell lines.
Experimental Protocols
Virus Yield Reduction Assay (for this compound)
This assay quantifies the ability of a compound to inhibit the production of infectious virus particles.
-
Cell Seeding: Vero-SLAM cells are seeded in 12-well plates at a density of 2 x 10^5 cells per well.
-
Infection and Treatment: Cells are infected with measles virus at a multiplicity of infection (MOI) of 0.1 PFU/cell in the presence of varying concentrations of this compound or a vehicle control (DMSO).
-
Incubation: The infected and treated cells are incubated at 37°C.
-
Harvesting: At 36 hours post-infection, the cell-associated virus is harvested.
-
Titration: The amount of infectious virus in the harvested samples is quantified by titration, typically using a TCID50 (50% tissue culture infective dose) assay.
-
Data Analysis: The virus titers are plotted as a function of the compound concentration to determine the EC50 value.
Viral Dissemination Assay (for Ribavirin)
This assay measures the inhibition of virus spread from infected to uninfected cells.
-
Cell Preparation: Human Epstein-Barr virus-transformed B-lymphoblastic cell lines (B-LCL) are used. A portion of the cells is infected with a recombinant measles virus expressing a fluorescent protein (e.g., Venus).
-
Co-culture Setup: Uninfected B-LCLs are co-cultured with the infected, Venus-expressing B-LCLs.
-
Compound Addition: Serial dilutions of ribavirin are added at different time points:
-
Pre-incubation: Added to uninfected cells for 6 hours before co-culture.
-
Simultaneous: Added at the time of co-culture.
-
Post-exposure: Added 6 hours after co-culture.
-
-
Incubation: The co-cultures are incubated for 48 hours.
-
Analysis: The percentage of Venus-expressing (infected) cells is determined by flow cytometry.
-
Data Analysis: The infection percentages are normalized to untreated controls, and dose-response curves are generated to calculate the IC50 values.
Visualizations
Signaling Pathways and Mechanisms of Action
Caption: Proposed mechanisms of action for this compound and Ribavirin against measles virus.
Experimental Workflows
Caption: Simplified workflows for the Virus Yield Reduction and Viral Dissemination assays.
References
- 1. Target analysis of the experimental measles therapeutic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Target Analysis of the Experimental Measles Therapeutic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Repurposing an In Vitro Measles Virus Dissemination Assay for Screening of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral activities of ribavirin, 5-ethynyl-1-beta-D-ribofuranosylimidazole-4-carboxamide, and 6'-(R)-6'-C-methylneplanocin A against several ortho- and paramyxoviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: AS-136A and Favipiravir in Antiviral Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two antiviral compounds, AS-136A and favipiravir (B1662787). Both agents target the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses. This document summarizes their mechanisms of action, presents available in vitro efficacy and cytotoxicity data, details relevant experimental methodologies, and visualizes their operational pathways.
Executive Summary
This compound is a non-nucleoside inhibitor primarily investigated for its potent activity against the measles virus (MeV). It functions by blocking the catalytic activity of the MeV RdRp complex. Favipiravir, a broader-spectrum antiviral, acts as a prodrug. Its active form, favipiravir-RTP, is a nucleoside analog that can be incorporated into nascent viral RNA, leading to either chain termination or lethal mutagenesis. While favipiravir has been evaluated against a wide array of RNA viruses, including influenza and coronaviruses, data for this compound is predominantly focused on paramyxoviruses. This guide aims to provide a comparative overview based on the currently available scientific literature.
Mechanism of Action
Both this compound and favipiravir target the viral RNA-dependent RNA polymerase (RdRp), but through distinct mechanisms.
This compound: This compound is a non-nucleoside inhibitor that directly targets the L protein subunit of the measles virus RdRp complex. By binding to a site near the catalytic center for phosphodiester bond formation, this compound allosterically inhibits the polymerase's function, thereby blocking viral RNA synthesis.[1][2]
Favipiravir: As a prodrug, favipiravir is metabolized within the host cell to its active form, favipiravir ribofuranosyl-5'-triphosphate (favipiravir-RTP).[3][4][5][6] This active metabolite then inhibits viral replication through two primary proposed mechanisms:
-
Lethal Mutagenesis: Favipiravir-RTP is incorporated into the growing viral RNA chain by the RdRp. This incorporation is error-prone and leads to an accumulation of mutations in the viral genome, resulting in non-viable virus particles.[7]
-
Chain Termination: The incorporation of favipiravir-RTP can also lead to the premature termination of viral RNA synthesis.[3]
The following diagram illustrates the intracellular activation and proposed mechanisms of action for favipiravir.
References
- 1. Favipiravir, an anti-influenza drug against life-threatening RNA virus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target Analysis of the Experimental Measles Therapeutic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Favipiravir (T-705), a novel viral RNA polymerase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
Evaluating the Specificity of AS-136A for Measles Virus RNA-Dependent RNA Polymerase
A Comparative Guide for Researchers
The emergence of drug-resistant viral strains and the challenges in global vaccination coverage underscore the need for effective antiviral therapeutics for measles. AS-136A, a non-nucleoside inhibitor, has been identified as a potent agent against the measles virus (MeV). This guide provides a comprehensive evaluation of the specificity of this compound for the measles virus RNA-dependent RNA polymerase (RdRp), comparing its performance with other relevant antiviral compounds and presenting supporting experimental data for an informed assessment by researchers, scientists, and drug development professionals.
Executive Summary
Performance Comparison of Measles RdRp Inhibitors
To contextualize the specificity of this compound, it is compared with other known inhibitors of measles virus and related paramyxoviruses.
| Compound | Target | Reported IC50/EC50 (Measles Virus) | Spectrum of Activity |
| This compound | Measles Virus RdRp (L protein) | 35-145 nM[1] | Primarily reported as a potent inhibitor of multiple measles virus genotypes.[1] |
| ERDRP-0519 | Morbillivirus RdRp (L protein) | Not specified | Pan-morbillivirus inhibitor (e.g., measles virus, canine distemper virus).[2] |
| GHP-88309 | Paramyxovirus RdRp (L protein) | Not specified | Broad-spectrum against various paramyxoviruses including respiroviruses (HPIV1, HPIV3) and morbilliviruses (measles virus). Not active against RSV or influenza A.[3] |
| Ribavirin | Viral RNA Polymerases (disputed mechanisms) | Limited efficacy against measles virus.[4] | Broad-spectrum against various RNA and DNA viruses.[4] |
Experimental Evidence for Specificity
The specificity of an antiviral compound is a critical determinant of its therapeutic potential, minimizing the likelihood of off-target effects and associated toxicity. The specificity of this compound for the measles virus RdRp is substantiated by the following key experimental findings:
Potent and Selective Antiviral Activity against Measles Virus
This compound exhibits potent inhibitory activity against a range of wild-type measles virus isolates, with 50% effective concentrations (EC50) in the low nanomolar range.[1] A crucial indicator of specificity is the selectivity index (SI), which is the ratio of the 50% cytotoxic concentration (CC50) to the EC50. A potent analog of the class of compounds to which this compound belongs has a reported selectivity index of approximately 16,500, highlighting a wide therapeutic window and low cytotoxicity in tested cell lines.[1]
Resistance Mapping to the Viral L Protein
Studies on the development of viral resistance to this compound have consistently identified mutations within the gene encoding the L protein, the core catalytic component of the RdRp complex.[4][5] These resistance mutations cluster in conserved domains of the L protein, strongly indicating that this compound directly interacts with and inhibits the function of this viral enzyme.[4][5] The emergence of resistance through specific mutations in the target protein is a hallmark of a specific drug-target interaction.
Lack of Cross-Resistance with Other Measles Virus Inhibitors
This compound does not exhibit cross-resistance with measles virus fusion inhibitors. This finding indicates that this compound has a distinct mechanism of action that does not overlap with inhibitors targeting viral entry, further supporting its specific action on the RdRp complex.
Experimental Protocols
The following are generalized protocols for key assays used to evaluate the specificity of antiviral compounds like this compound.
Antiviral Activity Assay (Plaque Reduction Assay)
This assay quantifies the ability of a compound to inhibit the replication of a virus.
-
Cell Culture: Vero cells (or another susceptible cell line) are seeded in 6-well plates and grown to confluency.
-
Virus Infection: The cell monolayers are infected with a known titer of measles virus for 1-2 hours.
-
Compound Treatment: After infection, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound (e.g., this compound) and a gelling agent (e.g., agarose (B213101) or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: The plates are incubated for 3-5 days to allow for plaque formation.
-
Quantification: The cells are fixed and stained (e.g., with crystal violet), and the viral plaques are counted. The IC50 value is calculated as the compound concentration that reduces the number of plaques by 50% compared to the untreated virus control.[6]
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a compound that is toxic to host cells.
-
Cell Culture: Cells are seeded in 96-well plates and incubated overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound for a period that mirrors the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for its conversion to formazan (B1609692) by metabolically active cells.
-
Quantification: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader. The CC50 value is determined as the compound concentration that reduces cell viability by 50%.
In Vitro RdRp Assay
This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of the viral polymerase.
-
Expression and Purification of RdRp: The measles virus L and P proteins are co-expressed (e.g., in insect or mammalian cells) and the L-P complex is purified.
-
Reaction Mixture: The purified RdRp complex is incubated in a reaction buffer containing a synthetic RNA template, ribonucleoside triphosphates (rNTPs, one of which is radioactively or fluorescently labeled), and the test compound at various concentrations.
-
Reaction and Quenching: The reaction is allowed to proceed at an optimal temperature and is then stopped.
-
Analysis: The newly synthesized RNA products are separated by gel electrophoresis and visualized by autoradiography or fluorescence imaging. The inhibitory effect is quantified by measuring the reduction in RNA synthesis.
Visualizing the Experimental Workflow
The logical flow for assessing the specificity of an antiviral compound like this compound can be visualized as follows:
Signaling Pathway Context
This compound targets a critical step in the measles virus life cycle: the replication and transcription of the viral RNA genome, which is orchestrated by the RdRp complex.
Conclusion
References
- 1. Measles control – Can measles virus inhibitors make a difference? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Orally efficacious broad-spectrum allosteric inhibitor of paramyxovirus polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Target analysis of the experimental measles therapeutic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Target Analysis of the Experimental Measles Therapeutic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Repurposing an In Vitro Measles Virus Dissemination Assay for Screening of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Target of Antiviral Compound AS-136A Through Mutagenesis
A Comparative Guide for Researchers
The identification and validation of drug targets are pivotal stages in the development of novel therapeutics. This guide provides a comprehensive analysis of the target validation of AS-136A, an experimental antiviral compound targeting the measles virus (MeV). By examining mutagenesis studies and comparing its performance with alternative antiviral strategies, this document serves as a resource for researchers, scientists, and drug development professionals.
The measles virus, a member of the Paramyxoviridae family, remains a significant global health threat.[1] this compound has been identified as a potent, non-nucleoside inhibitor of the MeV RNA-dependent RNA polymerase (RdRp) complex, which is essential for viral replication and transcription.[1][2] This guide delves into the experimental evidence that substantiates the L protein subunit of the RdRp as the direct target of this compound.
Comparative Analysis of Antiviral Agents
To understand the significance of this compound's target and mechanism, it is useful to compare it with other antiviral agents that have different modes of action.
| Compound | Target | Mechanism of Action | Key Resistance Mutations |
| This compound | Measles Virus RNA-dependent RNA polymerase (RdRp) L protein | Blocks viral RNA synthesis by interacting with the L protein.[1][2] | Point mutations in conserved domains of the L protein.[1] |
| ERDRP-0519 | Measles Virus RNA-dependent RNA polymerase (RdRp) L protein | A more potent successor to this compound, it also blocks all phosphodiester bond formation activity of the RdRp.[3][4] | Mutations clustering around the conserved GDN motif in the RdRp and adjacent PRNTase domains.[4] |
| AS-48 | Measles Virus Fusion (F) protein | An entry inhibitor that specifically targets the viral fusion envelope protein, preventing the virus from entering host cells.[2] | N462K point mutation in the F protein.[2] |
| Ribavirin | Inosine monophosphate dehydrogenase (IMPDH) and viral RNA polymerases | A broad-spectrum antiviral that interferes with the synthesis of viral RNA.[5] | Often associated with mutations in the viral polymerase. |
Experimental Validation of this compound's Target
The primary method for validating the target of this compound has been through the selection and characterization of drug-resistant viral mutants. This approach provides a direct genetic link between the compound's activity and a specific viral protein.
Experimental Workflow:
Caption: Workflow for identifying and validating the target of this compound through resistance mutation studies.
Key Experimental Protocols:
1. Generation of Resistant Virus Strains:
-
Cell Culture: Vero cells expressing the measles virus receptor SLAM (Vero-SLAM cells) are commonly used.
-
Virus Propagation: Different strains of measles virus are cultured in the presence of sub-optimal concentrations of this compound.
-
Dose Escalation: The concentration of this compound is gradually increased in subsequent passages to select for viral variants with higher levels of resistance.[2]
2. Viral RNA Quantification (Real-time RT-PCR):
-
Purpose: To measure the inhibitory effect of this compound on viral RNA synthesis.
-
Method:
-
Infect Vero-SLAM cells with measles virus at a specific multiplicity of infection (MOI).
-
Treat the infected cells with varying concentrations of this compound.
-
After a set incubation period, extract total RNA from the cells.
-
Perform reverse transcription followed by quantitative PCR (RT-qPCR) using primers specific for measles virus genes (e.g., N, P, or L) to quantify viral RNA levels.[2] This demonstrates that this compound directly inhibits the accumulation of viral RNA.[2]
-
3. RdRp Reporter Assay:
-
Purpose: To directly measure the activity of the viral RNA polymerase complex.
-
Method:
-
Co-transfect cells (e.g., 293T) with plasmids expressing the MeV N, P, and L proteins, along with a plasmid containing a minigenome encoding a reporter gene (e.g., luciferase or chloramphenicol (B1208) acetyltransferase) flanked by MeV promoter sequences.
-
The RdRp complex is reconstituted in the cells and transcribes the reporter gene.
-
Treat the transfected cells with this compound.
-
Measure the reporter gene activity to quantify the inhibitory effect of the compound on RdRp function.[2]
-
To confirm resistance, mutations identified in the L protein of resistant viruses can be introduced into the L protein expression plasmid, and the assay repeated to show a reduced inhibitory effect of this compound.[1]
-
Signaling Pathway and Mechanism of Action
This compound acts by directly inhibiting the enzymatic machinery responsible for measles virus replication. The target, the RdRp complex, is a central hub for this process.
Caption: The measles virus replication cycle and the inhibitory action of this compound on the RdRp complex.
Conclusion
The target of this compound, the measles virus L protein, has been robustly validated through mutagenesis studies. The emergence of resistance mutations clustered in conserved domains of the L protein provides strong evidence for a direct interaction between the compound and the viral polymerase.[1] This approach not only confirms the specific target but also illuminates the mechanism of action, which is the inhibition of viral RNA synthesis.[1][2] The comparison with other antivirals, such as the entry inhibitor AS-48, highlights the diversity of antiviral strategies and the importance of targeting highly conserved viral enzymes like the RdRp to potentially overcome resistance. The successor compound, ERDRP-0519, further validates the L protein as a druggable target for anti-measles therapeutics.[3][4] The methodologies outlined in this guide provide a clear framework for the validation of novel antiviral compounds, a critical step in the pipeline of drug discovery and development.
References
- 1. Target analysis of the experimental measles therapeutic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Target Analysis of the Experimental Measles Therapeutic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic targeting of measles virus polymerase with ERDRP-0519 suppresses all RNA synthesis activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis of measles virus polymerase inhibition by nonnucleoside inhibitor ERDRP-0519 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Silico Identification and In Vitro Validation of Repurposed Compounds Targeting the RSV Polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of AS-136A
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper disposal of the experimental measles therapeutic agent, AS-136A. As a novel small-molecule inhibitor, adherence to strict disposal protocols is essential to ensure personnel safety and environmental protection. The following guidance is based on established best practices for the disposal of chemical and pharmaceutical waste in a laboratory setting.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound is publicly available at this time. Therefore, the following procedures are derived from general principles for handling and disposing of experimental antiviral compounds and small molecule inhibitors. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for site-specific protocols and to review the compound-specific SDS if one becomes available.
Personal Protective Equipment (PPE) and Handling
Prior to handling this compound for any purpose, including disposal, all personnel must be equipped with the appropriate PPE to minimize exposure.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a full-face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Double gloving may be advisable depending on the concentration and volume being handled. |
| Body Protection | A laboratory coat is mandatory. For larger quantities or in case of potential splashing, a chemically resistant apron or gown should be worn. |
| Respiratory Protection | If handling the compound in powdered form outside of a certified chemical fume hood, a respirator (e.g., N95 or higher) is necessary to prevent inhalation. All weighing and aliquoting of powdered this compound should be performed in a fume hood. |
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound and any materials contaminated with it is a critical final step in the experimental workflow.
Step 1: Waste Segregation and Collection
-
Identify and Segregate: All waste streams containing this compound must be meticulously separated from non-hazardous laboratory waste. This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound.
-
Contaminated labware such as pipette tips, vials, tubes, and gloves.
-
-
Designated Waste Containers:
-
Solid Waste: Collect solid this compound waste and contaminated disposables in a designated, leak-proof, and clearly labeled hazardous waste container.[1]
-
Liquid Waste: Collect liquid waste containing this compound in a separate, chemically compatible, and sealable hazardous waste container. Do not mix with other incompatible chemical waste.[2]
-
Sharps: Any sharps (e.g., needles, scalpels) contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.[3]
-
Step 2: Labeling and Storage
-
Clear Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. The accumulation start date should also be clearly marked.[1][2]
-
Secure Storage: Store waste containers in a designated and well-ventilated satellite accumulation area within the laboratory.[1] This area should be away from general traffic and have secondary containment to prevent the spread of any potential leaks.[2]
Step 3: Final Disposal
-
Consult EHS: Your institution's Environmental Health and Safety (EHS) department is the primary resource for final disposal procedures.[4] They will provide guidance on waste pickup schedules and any specific documentation required.
-
Incineration: The recommended method for the disposal of many pharmaceutical and chemical wastes is high-temperature incineration by an approved waste management vendor.[4][5] Your EHS department will coordinate this.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the sink. This can lead to environmental contamination.[2]
Experimental Workflow: Disposal of this compound
The following diagram outlines the logical workflow for the safe and compliant disposal of this compound from the point of generation to final disposal.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 5. iwaste.epa.gov [iwaste.epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
